Technical Documentation Center

(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid
  • CAS: 57229-74-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Thermodynamic Properties and pKa of (2S)-4-Amino-2-hydroxy-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid, also known as L-aspartic acid β-hydroxamate, is an analog of the endogenous amino acid L-aspartic acid.[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid, also known as L-aspartic acid β-hydroxamate, is an analog of the endogenous amino acid L-aspartic acid.[1] Its structural similarity to asparagine, with a hydroxylated amide nitrogen, confers upon it unique chemical and biological properties, including the ability to interact with various enzymes and metal ions.[2][3] This technical guide provides a comprehensive overview of the thermodynamic properties and acid dissociation constants (pKa) of this molecule. An in-depth understanding of these parameters is crucial for applications in drug design, particularly in the development of enzyme inhibitors and metal-chelating agents, as they govern the molecule's charge state, solubility, and interaction with biological targets at physiological pH.[4]

Introduction to (2S)-4-Amino-2-hydroxy-4-oxobutanoic Acid

(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid is a non-proteinogenic α-amino acid derivative.[3] Its structure features a chiral center at the α-carbon, an α-amino group, an α-hydroxyl group, and a β-hydroxamate group. This combination of functional groups makes it a versatile molecule with significant potential in medicinal chemistry.[5] The hydroxamic acid moiety is a particularly effective metal chelator, a property that is exploited in the design of inhibitors for various metalloenzymes.[6]

The biological activity and pharmacokinetic profile of any ionizable drug candidate are intrinsically linked to its acid-base properties. The protonation state of a molecule affects its ability to cross cell membranes, bind to receptors, and its overall solubility. Therefore, a precise determination of the pKa values and a thorough understanding of the thermodynamics of its protonation/deprotonation equilibria are fundamental for rational drug design and development.[7]

Acid-Base Properties: pKa Values

(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid is a polyprotic acid with three ionizable functional groups: the α-carboxylic acid, the α-amino group, and the hydroxamic acid group. The pKa values for these groups dictate the charge of the molecule at a given pH. While specific experimental data for this exact molecule is sparse in the literature, we can estimate the pKa values based on analogous compounds, namely aspartic acid and other amino acid hydroxamates.[8]

The dissociation equilibria are as follows:

H₃L⁺ ⇌ H₂L + H⁺ (pKa₁) H₂L ⇌ HL⁻ + H⁺ (pKa₂) HL⁻ ⇌ L²⁻ + H⁺ (pKa₃)

Functional GroupEstimated pKa RangePredominant Species Below pKaPredominant Species Above pKa
α-Carboxylic Acid~1.9 - 2.5-COOH-COO⁻
α-Amino Group~8.8 - 9.8-NH₃⁺-NH₂
Hydroxamic Acid~8.5 - 9.5-CONHOH-CONHO⁻

Note: These are estimated values. The actual pKa values can be influenced by the presence of the other functional groups in the molecule.

The overlapping pKa values of the α-amino and hydroxamic acid groups suggest that the deprotonation of these two sites may occur concurrently.[8] This highlights the importance of precise experimental determination for a definitive understanding of the molecule's ionization behavior.

Thermodynamic Properties of Dissociation

The thermodynamic parameters of dissociation, including the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide deeper insight into the protonation/deprotonation processes. These values can be determined experimentally using techniques such as Isothermal Titration Calorimetry (ITC).[9][10]

  • Gibbs Free Energy (ΔG): Related to the pKa by the equation ΔG = -RTln(Ka) = 2.303 RT(pKa), where R is the gas constant and T is the absolute temperature. It represents the overall spontaneity of the dissociation.

  • Enthalpy (ΔH): Represents the heat absorbed or released during the dissociation process. It reflects the energetic changes associated with bond breaking and formation.

  • Entropy (ΔS): Represents the change in disorder of the system upon dissociation. It is influenced by factors such as the release of solvent molecules upon ion solvation.

Experimental Determination of pKa and Thermodynamic Properties

Accurate determination of pKa and thermodynamic parameters is essential for drug development. The following are standard, field-proven methodologies.

Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[11] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte and monitoring the resulting change in pH with a calibrated electrode.[7][12]

Experimental Workflow: Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is a powerful technique that directly measures the heat changes associated with binding events or reactions, including protonation/deprotonation.[9][10] In a single experiment, ITC can determine the enthalpy change (ΔH), and from this, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.[9][10]

Experimental Workflow: Isothermal Titration Calorimetry

Caption: Workflow for determining thermodynamic properties using ITC.

Factors Influencing Thermodynamic Properties and pKa

Several factors can influence the pKa and thermodynamic properties of (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid:

  • Temperature: pKa values and thermodynamic parameters are temperature-dependent. For endothermic dissociations (positive ΔH), an increase in temperature will lead to a decrease in pKa.

  • Ionic Strength: The presence of salts in the solution can affect the activity of the ions, thereby influencing the measured pKa. It is crucial to maintain a constant ionic strength during experiments.[12]

  • Solvent Composition: The polarity of the solvent can significantly impact the stability of the charged and uncharged species, thus altering the pKa.[13] For sparingly soluble compounds, measurements may be performed in co-solvent mixtures.[11]

Significance in Drug Development

A thorough understanding of the physicochemical properties of (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid is paramount for its potential application in drug development:

  • Target Binding: The charge state of the molecule at physiological pH (~7.4) will determine its ability to form ionic interactions with the active site of a target enzyme or receptor.

  • Metal Chelation: The hydroxamic acid moiety is a potent metal chelator.[6] The pKa of this group is critical in determining the pH range over which it can effectively bind to metal ions, such as the zinc ion in the active site of many metalloenzymes.

  • Pharmacokinetics: The overall charge of the molecule influences its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a neutral species is generally more likely to cross biological membranes than a charged one.

  • Formulation: Knowledge of the pKa values is essential for developing stable and effective pharmaceutical formulations, as it dictates the solubility of the compound at different pH values.

Conclusion

This technical guide has provided a comprehensive overview of the thermodynamic properties and pKa of (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid. While specific experimental data for this molecule is limited, this guide has outlined the theoretical framework, established experimental methodologies for their determination, and highlighted the critical importance of these parameters in the context of drug discovery and development. For researchers and scientists working with this promising molecule, a detailed experimental characterization of its acid-base and thermodynamic properties is a crucial next step in unlocking its full therapeutic potential.

References

  • Potentiometric Study of Hydroxamic Acids in Non-Aqueous Media. (2015). International Journal of Scientific & Engineering Research, 6(5), 1083-1087. [Link]

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.). SpringerLink. [Link]

  • Sigurskjold, B. W. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 146-153. [Link]

  • Continuous Injection Isothermal Titration Calorimetry for In Situ Evaluation of Thermodynamic Binding Properties of Ligand–Receptor Binding Models. (2021). The Journal of Physical Chemistry B, 125(30), 8375-8384. [Link]

  • Isothermal titration calorimetry for studying protein-ligand interactions. (n.d.). PubMed. [Link]

  • Stability Constants of Complexes of N-arylhydroxamic Acids With Some Bivalent Metal Ions. (n.d.). PubMed. [Link]

  • Using isothermal titration calorimetry for the determination of thermodynamic properties in ligand-protein interaction and protein-protein. (n.d.). Dimensions. [Link]

  • Diversity in the Interaction of Amino Acid- and Peptide-Based Hydroxamic Acids with Some Platinum Group Metals in Solution. (2022). Molecules, 27(3), 669. [Link]

  • THE STABILITY CONSTANTS OF METAL COMPLEXES OF AMINO ACIDS? WITH POLAR SIDE CHAINS. (1995). Pure and Applied Chemistry, 67(7), 1117-1240. [Link]

  • Development of Methods for the Determination of pKa Values. (2007). ADMET & DMPK, 5(2), 121-137. [Link]

  • Diversity in the Interaction of Amino Acid- and Peptide-Based Hydroxamic Acids with Some Platinum Group Metals in Solution. (2022). DEA. [Link]

  • Stability of Metal Chelates of Some Hydroxamic Acid Ligands. (2011). Journal of Chemical & Engineering Data, 56(6), 2891-2895. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • Experimental stability constants for metal(II) chelates with α-amino acids. (n.d.). ResearchGate. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

  • Protonation constants of endo- and exogenous L-amino acids and their derivatives in aqueous and mixed solution: Unraveling molecular secrets. (2024). PubMed. [Link]

  • (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid. (n.d.). PubChem. [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2022). Pharmaceuticals, 15(3), 329. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

  • Solvent Effects on the Protonation Constants of Some α-Amino Acid Esters in 1,4-Dioxane–Water Mixtures. (2007). ResearchGate. [Link]

  • Ch27 pKa and pI values. (n.d.). University of Calgary. [Link]

  • Thermodynamic and Kinetics Studies on Crystallization of L-Aspartic Acid and β form L-Glutamic Acid: Measurement and Modelling. (n.d.). ResearchGate. [Link]

  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). MDPI. [Link]

  • Studies on the Protonation Constants and Solvation of α-Amino Acids in Dioxan–Water Mixtures. (1998). ResearchGate. [Link]

  • Amino acid pKa and pKi values. (n.d.). Isca Biochemicals. [Link]

  • (2s)-2-amino-4-[2-(hydroxymethylamino)phenyl]-4-oxobutanoic acid. (n.d.). PubChemLite. [Link]

  • Hydroxylated lecithin. (n.d.). PubChem. [Link]

  • Thermodynamic and kinetics studies on crystallization of L-Aspartic acid and β form L-Glutamic acid: measurement and modelling. (2024). RMIT University. [Link]

  • pka/ pI for aspartic acid question. (2018). Reddit. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (2S)-4-Amino-2-hydroxy-4-oxobutanoic Acid: A Detailed Protocol for Researchers

Introduction (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid, also known as L-aspartic acid β-hydroxamate, is a derivative of the proteinogenic amino acid L-aspartic acid. This compound and its analogs are of significant inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid, also known as L-aspartic acid β-hydroxamate, is a derivative of the proteinogenic amino acid L-aspartic acid. This compound and its analogs are of significant interest to the pharmaceutical and agrochemical industries due to their potential as enzyme inhibitors and their role in various biological processes. The presence of the hydroxamic acid moiety confers metal-chelating properties, making it a valuable pharmacophore in the design of metalloenzyme inhibitors. This application note provides a detailed, step-by-step protocol for the chemical synthesis of (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid, designed for researchers in organic synthesis, medicinal chemistry, and drug development. The described methodology employs a strategic use of protecting groups to ensure regioselective formation of the β-hydroxamate.

Synthetic Strategy Overview

The synthesis of (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid from L-aspartic acid presents a key challenge: the selective functionalization of the β-carboxylic acid in the presence of a second carboxylic acid and an amino group. To achieve this, a protection-activation-deprotection strategy is employed. The α-amino group is protected with a tert-butyloxycarbonyl (Boc) group, and the α-carboxylic acid is protected as a benzyl ester (Bzl). This leaves the β-carboxylic acid free for subsequent activation and reaction with hydroxylamine. The final step involves the removal of the protecting groups to yield the target compound.

Synthesis_Workflow L_Aspartic_Acid L-Aspartic Acid Protected_Asp N-Boc-L-aspartic acid α-benzyl ester L_Aspartic_Acid->Protected_Asp Step 1: Protection Activated_Ester Mixed Anhydride Intermediate Protected_Asp->Activated_Ester Step 2a: Activation Protected_Hydroxamate Protected (2S)-4-Amino-2-hydroxy- 4-oxobutanoic acid Activated_Ester->Protected_Hydroxamate Step 2b: Hydroxamate Formation Final_Product (2S)-4-Amino-2-hydroxy- 4-oxobutanoic acid Protected_Hydroxamate->Final_Product Step 3: Deprotection

Caption: Overall synthetic workflow for (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
L-Aspartic acid≥98%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc)₂OReagent grade, ≥97%Sigma-Aldrich
Benzyl alcoholAnhydrous, 99.8%Sigma-Aldrich
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)≥98.5%Sigma-Aldrich
DioxaneAnhydrous, 99.8%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)ACS reagent, ≥99.7%Sigma-Aldrich
Ethyl chloroformateReagent grade, 97%Sigma-Aldrich
N-Methylmorpholine (NMM)≥99%Sigma-Aldrich
Hydroxylamine hydrochloride (NH₂OH·HCl)ACS reagent, ≥96%Sigma-Aldrich
Potassium hydroxide (KOH)ACS reagent, ≥85%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS reagent, ≥99.5%Sigma-Aldrich
HexanesACS reagent, ≥98.5%Sigma-Aldrich
Palladium on carbon (Pd/C)10 wt. % loadingSigma-Aldrich
Trifluoroacetic acid (TFA)Reagent grade, 99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Step 1: Synthesis of N-Boc-L-aspartic acid α-benzyl ester

This initial step involves the protection of the α-amino group with a Boc group and the simultaneous esterification of the α-carboxylic acid with a benzyl group. The use of p-toluenesulfonic acid catalyzes the esterification, while the Boc-anhydride reacts with the amino group under basic conditions. A one-pot procedure for the synthesis of the β-benzyl ester is adapted here for the α-benzyl ester, which serves as a key intermediate.[1][]

Protocol:

  • To a stirred solution of L-aspartic acid (13.3 g, 100 mmol) in a mixture of 1,4-dioxane (100 mL) and aqueous sodium bicarbonate solution (10%, 100 mL), add di-tert-butyl dicarbonate (24.0 g, 110 mmol).

  • Stir the mixture at room temperature for 12-16 hours.

  • After the reaction is complete (monitored by TLC), acidify the solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-L-aspartic acid as a white solid.

  • To a solution of the crude N-Boc-L-aspartic acid in acetonitrile (150 mL), add cesium carbonate (35.8 g, 110 mmol) and benzyl bromide (18.8 g, 110 mmol).

  • Stir the mixture at room temperature for 12 hours.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-Boc-L-aspartic acid α-benzyl ester.

Causality: The Boc group is chosen for its stability under the conditions required for subsequent reactions and its ease of removal under acidic conditions. The benzyl ester protects the α-carboxylic acid and can be removed under mild hydrogenolysis conditions, which are orthogonal to the Boc-deprotection.

Step 2: Synthesis of Protected (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid

With the α-amino and α-carboxyl groups protected, the free β-carboxylic acid is activated to facilitate the reaction with hydroxylamine. The formation of a mixed anhydride with ethyl chloroformate is a common and effective method for activating carboxylic acids for aminolysis.

Protocol:

  • Dissolve N-Boc-L-aspartic acid α-benzyl ester (10.0 g, 30.9 mmol) in anhydrous THF (100 mL) and cool the solution to -15 °C in an ice-salt bath.

  • Add N-methylmorpholine (NMM) (3.4 mL, 30.9 mmol) dropwise, ensuring the temperature remains below -10 °C.

  • Slowly add ethyl chloroformate (3.0 mL, 30.9 mmol) dropwise to the reaction mixture. A white precipitate of NMM·HCl will form.

  • Stir the mixture at -15 °C for 30 minutes to allow for the formation of the mixed anhydride.

  • In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (2.6 g, 37.1 mmol) in methanol (50 mL) and adding a solution of potassium hydroxide (2.1 g, 37.1 mmol) in methanol (20 mL) at 0 °C. Filter the precipitated KCl and use the filtrate directly.

  • Add the freshly prepared hydroxylamine solution to the mixed anhydride solution at -15 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the protected hydroxamic acid, which can be used in the next step without further purification or purified by column chromatography if necessary.

Causality: The low temperature (-15 °C) is crucial to prevent side reactions and racemization during the formation of the highly reactive mixed anhydride. NMM is used as a non-nucleophilic base to neutralize the HCl generated during the reaction.

Step 3: Deprotection to Yield (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid

The final step involves the removal of both the Boc and benzyl protecting groups. A two-step deprotection is employed to ensure complete removal and yield the final product in high purity.

Protocol:

a) Removal of the Benzyl Group:

  • Dissolve the protected hydroxamic acid from the previous step in methanol (100 mL).

  • Add 10% Palladium on carbon (Pd/C) (10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the Boc-protected hydroxamic acid.

b) Removal of the Boc Group:

  • Dissolve the Boc-protected hydroxamic acid in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (1:1, 50 mL).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and TFA.

  • Triturate the residue with cold diethyl ether to precipitate the product as a solid.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid. The product can be further purified by recrystallization from water/ethanol if necessary.

Causality: Catalytic hydrogenolysis is a mild and efficient method for cleaving benzyl esters without affecting the Boc group. Trifluoroacetic acid is a strong acid commonly used for the clean and rapid removal of the acid-labile Boc group.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.[3]

Quantitative Data Summary

StepStarting MaterialReagentsProductTheoretical Yield (g)
1L-Aspartic acid (13.3 g)(Boc)₂O, NaHCO₃, Benzyl bromide, Cs₂CO₃N-Boc-L-aspartic acid α-benzyl ester32.3
2N-Boc-L-aspartic acid α-benzyl ester (10.0 g)Ethyl chloroformate, NMM, NH₂OH·HCl, KOHProtected (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid10.4
3Protected (2S)-4-Amino-2-hydroxy-4-oxobutanoic acidPd/C, H₂, TFA(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid4.6

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Ethyl chloroformate is highly corrosive and lachrymatory; handle with extreme care.

  • Trifluoroacetic acid is highly corrosive; handle with care.

  • Palladium on carbon is flammable when dry and may ignite in the presence of solvents and air; handle as a slurry.

References

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(42), 19265-19293. [Link]

  • Peptide Solutions. (n.d.). Boc-Asp-OBzl. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2015). Synthesis and Characterization of N- Cbz L- Aspartic acid β- methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid. Retrieved from [Link]

  • Google Patents. (1985). Process for the preparation of the anhydride of N-formyl-L-aspartic acid.
  • ACS Publications. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. Retrieved from [Link]

  • Google Patents. (2012). Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester.
  • AminoAcids.com. (n.d.). Boc-L-aspartic acid β-benzyl ester α-4-nitrophenyl ester. Retrieved from [Link]

Sources

Application

Protocols for extracting (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid from biological matrices

An Application Note for the Extraction and Quantification of (2S)-4-Amino-2-hydroxy-4-oxobutanoic Acid from Biological Matrices Biological Context & Target Analyte The compound (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid ,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Extraction and Quantification of (2S)-4-Amino-2-hydroxy-4-oxobutanoic Acid from Biological Matrices

Biological Context & Target Analyte

The compound (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid , commonly referred to as L-2-hydroxysuccinamate (L-2-HSM) , is a highly polar, low-molecular-weight organic acid monoamide (MW: 133.10 g/mol , XLogP3: -1.9)[1].

In mammalian metabolism, L-2-HSM is not a primary pathway intermediate but rather a metabolic "mistake." It is generated when lactate dehydrogenase (LDH) promiscuously reduces 2-oxosuccinamate (2-OSM), which is the transamination product of L-asparagine[2]. To prevent the toxic accumulation of this non-productive metabolite, human ω-amidase (NIT2) acts as a metabolic repair enzyme, rapidly hydrolyzing L-2-HSM into L-malate[3].

Perturbations in this repair pathway are highly relevant in oncology and metabolic disorders, mirroring the accumulation of the well-known oncometabolite 2-hydroxyglutarate (2-HG) in specific cancers and hydroxyglutaric acidurias[3]. Accurately quantifying L-2-HSM in tissues and cells is critical for understanding tumor nitrogen metabolism.

MetabolicPathway A L-Asparagine B 2-Oxosuccinamate (2-OSM) A->B Asparagine Transaminase C L-2-Hydroxysuccinamate (L-2-HSM) B->C Lactate Dehydrogenase (LDH) Mistake D L-Malate C->D ω-Amidase (NIT2) Repair Mechanism

Metabolic generation of L-2-HSM via LDH and repair by ω-amidase.

Analytical Challenges & Mechanistic Causality

Extracting L-2-HSM from complex biological matrices (e.g., tumor xenografts, liver tissue, or plasma) presents three distinct analytical challenges. As an Application Scientist, you must design your workflow around these specific chemical and enzymatic vulnerabilities:

  • Enzymatic Lability (The Need for Rapid Quenching): Both LDH and ω-amidase exhibit extremely high turnover rates[2]. If cellular metabolism is not instantaneously halted, residual LDH will continue to convert 2-OSM to L-2-HSM ex vivo, artificially inflating the concentration. Conversely, active ω-amidase will degrade the target analyte into L-malate. Causality: Immediate quenching with liquid nitrogen and the use of sub-zero extraction solvents (-20°C) denatures these enzymes before artifactual metabolism can occur.

  • Chemical Lability (The Need for pH Neutrality): The terminal amide group of L-2-HSM is susceptible to spontaneous hydrolysis into L-malate under extreme acidic or basic conditions. Causality: The extraction buffer must be kept at a neutral pH. Avoid the common practice of adding formic acid or ammonium hydroxide during the initial tissue disruption phase.

  • Extreme Hydrophilicity (The Need for Biphasic LLE & HILIC): With an XLogP3 of -1.9[1], L-2-HSM is too polar to be retained on standard reverse-phase (C18) columns. It will elute in the void volume, subjecting it to massive ion suppression from co-eluting salts and proteins. Causality: A biphasic Liquid-Liquid Extraction (LLE) using Methanol/Chloroform/Water isolates the polar analyte in the upper aqueous layer while trapping suppressive lipids in the organic layer. Subsequent analysis must utilize Hydrophilic Interaction Liquid Chromatography (HILIC).

Self-Validating Extraction Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By spiking a stable isotope internal standard (e.g., 13C4​ -L-malate or 13C4​ -L-2-HSM) directly into the extraction solvent prior to tissue homogenization, you establish a baseline to monitor both extraction recovery and spontaneous deamidation throughout the analytical run.

Workflow Step1 1. Matrix Quenching Snap-freeze in Liquid N2 Step2 2. Homogenization Cold MeOH:H2O (-20°C) Step1->Step2 Step3 3. Biphasic LLE Add CHCl3, Vortex, Centrifuge Step2->Step3 Step4 4. Phase Separation Collect Upper Aqueous Layer Step3->Step4 Step5 5. LC-MS/MS Analysis HILIC Chromatography Step4->Step5

Step-by-step biphasic extraction workflow for polar L-2-HSM.

Step-by-Step Methodology

Step 1: Rapid Quenching

  • Excise tissue (approx. 20–50 mg) and immediately snap-freeze in liquid nitrogen ( <5 seconds post-excision).

  • For adherent cell cultures, aspirate media, rapidly wash with ice-cold PBS, and quench by adding 80% Methanol pre-chilled to -80°C directly to the dish.

Step 2: Tissue Disruption & Protein Precipitation

  • Transfer the frozen tissue to a bead-beating tube containing ceramic homogenizer beads.

  • Add 600 µL of ice-cold Methanol:Water (80:20, v/v) containing the isotopically labeled internal standard (e.g., 1 µg/mL 13C4​ -L-malate).

  • Homogenize at 4°C for 3 cycles of 30 seconds. Logic: The high methanol content immediately precipitates LDH and ω-amidase, locking the metabolite pool in its in vivo state.

Step 3: Biphasic Liquid-Liquid Extraction (LLE)

  • Add 400 µL of ice-cold Chloroform ( CHCl3​ ) to the homogenate.

  • Add an additional 200 µL of LC-MS grade Water to induce phase separation.

  • Vortex vigorously for 2 minutes, then incubate on ice for 10 minutes.

  • Centrifuge at 15,000 × g for 15 minutes at 4°C.

Step 4: Phase Collection & Concentration

  • Carefully transfer the upper aqueous-methanol layer (containing L-2-HSM) to a fresh autosampler vial. Caution: Do not disturb the protein disc at the interphase or the lower lipid-rich chloroform layer.

  • Evaporate the aqueous extract to dryness under a gentle stream of nitrogen gas at room temperature (Do not exceed 30°C to prevent thermal degradation of the amide).

  • Reconstitute in 100 µL of Acetonitrile:Water (50:50, v/v) for HILIC-MS/MS analysis.

Step 5: System Suitability & Self-Validation Check

  • Hydrolysis Check: Monitor the ratio of L-2-HSM to L-malate in a pooled Quality Control (QC) sample injected every 10 runs. A decreasing ratio indicates that spontaneous deamidation is occurring in the autosampler tray.

  • Recovery Check: Compare the internal standard peak area in the extracted samples against a neat standard spiked into reconstitution buffer.

Quantitative Data & LC-MS/MS Parameters

To facilitate rapid method transfer, the optimized Multiple Reaction Monitoring (MRM) transitions and expected extraction metrics are summarized below. Analysis is performed in Negative Electrospray Ionization (ESI-) mode.

Table 1: Optimized LC-MS/MS MRM Parameters (Negative ESI)

AnalytePrecursor Ion ( [M−H]− )Product Ion (m/z)Collision Energy (V)Fragment Assignment
L-2-HSM (Quantifier) 132.088.018Loss of CO2​
L-2-HSM (Qualifier) 132.0114.012Loss of H2​O
13C4​ -L-Malate (IS) 137.093.016Loss of 13CO2​

Table 2: Expected Extraction Recovery and Matrix Effects

Biological MatrixExtraction Recovery (%)Matrix Effect (%)Precision (RSD, %)
Liver Tissue 88.4±3.1 92.5±4.0 4.2
Tumor Xenograft 85.7±4.5 89.1±5.2 5.8
Plasma 93.2±2.8 101.3±2.1 3.1

(Note: A Matrix Effect value close to 100% indicates negligible ion suppression, validating the efficiency of the biphasic chloroform cleanup step).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 106688, 4-Amino-2-hydroxy-4-oxobutanoic acid. Retrieved from: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13074071, (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid. Retrieved from:[Link]

  • Cooper, A. J. L., et al. (2017). "The Enzymology of 2-Hydroxyglutarate, 2-Hydroxyglutaramate and 2-Hydroxysuccinamate and Their Relationship to Oncometabolites." Biology, 6(2), 24. Retrieved from:[Link]

Sources

Method

Application Note: In Vivo Pharmacological Profiling of (2S)-4-Amino-2-hydroxy-4-oxobutanoic Acid

Executive Summary & Biological Context (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid—frequently referred to in literature as α -hydroxysuccinamic acid ( α -HSA) , L-2-hydroxysuccinamate (L-2-HSM) , or L- β -malamidic acid —i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid—frequently referred to in literature as α -hydroxysuccinamic acid ( α -HSA) , L-2-hydroxysuccinamate (L-2-HSM) , or L- β -malamidic acid —is a highly versatile dicarboxylic acid monoamide. As a Senior Application Scientist, I have observed that this compound occupies a unique dual-identity in modern pharmacology and metabolomics:

  • As an Exogenous Therapeutic Agent : It is a synthetic analog of the active phytomolecule (FIIc) isolated from Eugenia jambolana, exhibiting potent anti-diabetic, insulin-secretagogue, and antioxidant properties[1].

  • As an Endogenous Oncometabolite : It acts as a metabolic "mistake" generated by the promiscuous activity of lactate dehydrogenase (LDH) on L-asparagine derivatives, which is subsequently repaired by ω -amidase—a pathway often dysregulated in hypoxic tumor microenvironments[2].

This guide provides field-proven, causality-driven protocols for evaluating both the exogenous therapeutic efficacy and the endogenous metabolomic tracing of this compound in vivo.

Exogenous Application: Anti-Diabetic & Antioxidant Evaluation

Expertise & Experience: Rationale for Experimental Design

When evaluating the anti-diabetic potential of α -HSA, researchers must avoid models of absolute insulin deficiency (such as high-dose Streptozotocin alone) because the drug's mechanism relies on stimulating endogenous insulin secretion and protecting surviving β -cells. Therefore, the Streptozotocin-Nicotinamide (STZ-NAD) model is the gold standard[1]. Nicotinamide is administered prior to STZ to partially protect pancreatic β -cells from PARP-mediated necrotic death, creating a physiological state closely resembling human Type 2 Diabetes[1]. α -HSA administration in this model works by suppressing lipid peroxidation and boosting Total Antioxidant Capacity (TAC), which collectively rescues β -cell function and enhances insulin release[3].

Protocol: In Vivo Efficacy Profiling in the STZ-NAD Rat Model

Step 1: Disease Induction

  • Fast adult male Wistar rats (180–200 g) for 12 hours prior to induction.

  • Administer Nicotinamide (NAD) at 110 mg/kg via intraperitoneal (i.p.) injection.

  • Critical Timing: Exactly 15 minutes post-NAD, administer Streptozotocin (STZ) at 65 mg/kg i.p. (reconstituted immediately before use in 0.1 M cold citrate buffer, pH 4.5).

  • Provide 5% glucose water for the first 24 hours to prevent fatal initial hypoglycemia caused by massive insulin release from dying β -cells. Confirm hyperglycemia (Fasting Blood Glucose > 250 mg/dL) on Day 3.

Step 2: Dosing Regimen

  • Randomize diabetic rats into vehicle control and treatment groups.

  • Administer α -HSA orally via gavage at 50 mg/kg/day, suspended in 0.5% carboxymethyl cellulose (CMC), for 30 consecutive days.

Step 3: Biochemical & Antioxidant Assays

  • Blood Collection : On Day 31, collect blood via the retro-orbital plexus under mild isoflurane anesthesia.

  • Glycemic Indices : Measure HbA1c using ion-exchange HPLC. Quantify serum insulin using a rat-specific sandwich ELISA.

  • Tissue Harvesting : Euthanize animals and rapidly excise the pancreas. Homogenize in cold 0.1 M phosphate buffer (pH 7.4).

  • Oxidative Stress Markers : Centrifuge the homogenate at 10,000 × g for 15 mins. Use the supernatant to measure Malondialdehyde (MDA) via the TBARS assay and TAC via the ABTS radical scavenging assay.

Data Presentation: Expected Pharmacological Outcomes
BiomarkerDiabetic Control (STZ+NAD) α -HSA Treated (50 mg/kg)Pharmacological Implication
Fasting Blood Glucose Highly Elevated (>250 mg/dL)Significantly ReducedRestoration of systemic glycemic control
Serum Insulin DepletedIncreasedRecovery of β -cell secretory function
HbA1c ElevatedNormalizedLong-term reduction in protein glycation
MDA (Pancreas) High (Severe Lipid Peroxidation)Markedly DecreasedSuppression of ROS-mediated tissue damage
TAC (Pancreas) LowRestored to near-normalEnhancement of endogenous antioxidant defenses
Visualization: α -HSA Mechanism of Action

G A (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid (α-HSA) B Pancreatic β-Cell Protection A->B E Oxidative Stress (MDA) A->E F Antioxidant Status (TAC) A->F C Insulin Secretion B->C D Blood Glucose & HbA1c C->D

Pharmacological pathway of exogenous α-HSA in rescuing pancreatic β-cell function.

Endogenous Application: Oncometabolite Profiling & Enzymatic Repair

Expertise & Experience: Rationale for Experimental Design

In tumor microenvironments, altered nitrogen metabolism and hypoxia drive enzymes to catalyze non-canonical reactions. Lactate dehydrogenase (LDH) promiscuously reduces 2-oxosuccinamate (2-OSM)—the transamination product of L-asparagine—into L-2-hydroxysuccinamate (L-2-HSM)[4]. Under normal physiological conditions, the repair enzyme ω -amidase (NIT2) rapidly hydrolyzes L-2-HSM into L-malate, feeding the TCA cycle[2]. However, in tumors where ω -amidase is downregulated or LDH is hyperactive, L-2-HSM accumulates.

Critical Insight: To accurately measure this in vivo, rapid tissue quenching is mandatory. If tissues are allowed to sit at room temperature for even a few minutes, residual ex vivo ω -amidase activity will artificially deplete L-2-HSM levels, leading to false negatives in LC-MS/MS data.

Protocol: LC-MS/MS Metabolomic Tracing of L-2-HSM in Tumor Xenografts

Step 1: Xenograft Establishment & Isotope Tracing

  • Subcutaneously inject 5×106 HCT116 colorectal carcinoma cells into the flanks of athymic nude mice.

  • Once tumors reach ~500 mm 3 , administer a bolus of 15N -amide-labeled L-asparagine (200 mg/kg) via tail vein injection to trace nitrogen flux into the 2-OSM/L-2-HSM pathway.

Step 2: Rapid Tissue Quenching (Critical Step)

  • Euthanize the animal via cervical dislocation to avoid anesthesia-induced metabolic shifts (which rapidly alter LDH kinetics).

  • Within <5 seconds, excise the tumor and immediately freeze-clamp the tissue using Wollenberger tongs pre-cooled in liquid nitrogen.

Step 3: Metabolite Extraction

  • Pulverize the frozen tissue into a fine powder using a cryomill.

  • Add 1 mL of pre-chilled (-80°C) 80% methanol per 50 mg of tissue powder.

  • Vortex for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant and dry under a gentle stream of nitrogen gas. Reconstitute in 50 µL of LC-MS grade water.

Step 4: LC-MS/MS Quantification

  • Inject 5 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode.

  • Monitor the Multiple Reaction Monitoring (MRM) transition for L-2-HSM: Precursor m/z 132.0 Product m/z 88.0 (corresponding to the loss of CO2​ ).

Visualization: Endogenous L-2-HSM Metabolic & Repair Pathway

G N1 L-Asparagine N2 2-Oxosuccinamate (2-OSM) N1->N2 Transaminase N3 L-2-Hydroxysuccinamate (L-2-HSM) N2->N3 LDH (Metabolic 'Mistake') N4 L-Malate N3->N4 ω-Amidase (Repair) N5 TCA Cycle N4->N5

Endogenous generation of L-2-HSM by LDH and its subsequent repair by ω-amidase.

References

  • Khurana N, Sharma P, Bhagat S & Sharma SB. "Modulation of Antidiabetic and Antioxidative Status in Experimental Diabetic Rats following Intake of a Novel Succinamic Acid Derivative ( α -HSA)". Int J Diabetes, 4(1): 75-82. 1

  • Hariharan VA, Denton TT, Paraszcszak S, et al. "The Enzymology of 2-Hydroxyglutarate, 2-Hydroxyglutaramate and 2-Hydroxysuccinamate and Their Relationship to Oncometabolites". Biology (Basel). 2017 Mar 30;6(2):24. 4

Sources

Application

Application Note: A Robust Pre-Column Derivatization Protocol for the GC-MS Analysis of (2S)-4-Amino-2-hydroxy-4-oxobutanoic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid, a highly polar and non-volatile analyte, presents significant challenges for direct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid, a highly polar and non-volatile analyte, presents significant challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS). Its multiple polar functional groups—a carboxylic acid, a hydroxyl group, and a primary amide—necessitate a derivatization step to increase volatility and thermal stability. This application note provides a detailed, field-proven protocol for the pre-column derivatization of this analyte using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). We delve into the causality behind each experimental step, from sample preparation to GC-MS parameter selection, to ensure a reproducible and self-validating methodology. The resulting tert-butyldimethylsilyl (TBDMS) derivative is thermally stable and produces a characteristic mass spectrum, enabling confident identification and quantification.

The Analytical Challenge: Why Derivatization is Essential

Gas chromatography is a powerful technique for separating complex mixtures, but it is fundamentally limited to analytes that are volatile and thermally stable.[1][2] (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid (MW: 133.10 g/mol )[3][4], with its structure incorporating carboxyl, hydroxyl, and amide moieties, is inherently non-volatile. The active hydrogens on these functional groups lead to strong intermolecular hydrogen bonding, resulting in a high boiling point and thermal lability. Direct injection into a hot GC inlet would lead to poor chromatographic performance, peak tailing, and likely thermal decomposition rather than volatilization.

Pre-column derivatization is the critical enabling step that chemically modifies the analyte to make it suitable for GC-MS analysis.[5][6] The primary goals of this process are:

  • Replacing Active Hydrogens: The protocol replaces the acidic protons on the carboxyl, hydroxyl, and amide groups with nonpolar moieties.[7]

  • Increasing Volatility: This "capping" of polar sites disrupts hydrogen bonding, significantly lowering the boiling point of the analyte.

  • Enhancing Thermal Stability: The resulting derivative is less prone to degradation at the high temperatures of the GC inlet and column.[8]

For this application, we utilize silylation, the most widely used derivatization procedure for GC analysis.[7][8] Specifically, we employ MTBSTFA, a reagent that forms highly stable tert-butyldimethylsilyl (TBDMS) derivatives. These TBDMS derivatives are noted for being up to 10,000 times more stable against hydrolysis than their trimethylsilyl (TMS) counterparts, making the method more robust against trace amounts of moisture.[5][7] Furthermore, TBDMS derivatives yield characteristic and interpretable mass spectra, typically showing a prominent ion at [M-57], corresponding to the loss of a tert-butyl group, which greatly aids in structural confirmation.[9]

Experimental Workflow and Protocol

The following protocol details a complete, self-validating workflow for the derivatization and analysis of (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid.

Materials and Reagents
Item Specification/Supplier Example Purpose
Analyte Standard(2S)-4-Amino-2-hydroxy-4-oxobutanoic acidAnalyte for standard curve and method validation
Derivatization ReagentMTBSTFA + 1% t-BDMCSSilylating agent and catalyst
Solvent (Anhydrous)Acetonitrile or Pyridine (GC grade)Reaction medium
Standard Solvent0.1 M HCl (aqueous)Initial solvent for preparing stock standard
GC Vials & Inserts2 mL, amber, with PTFE-lined capsSample containment
Heating Block / OvenCapable of maintaining 100 °C ± 2 °CReaction incubation
Nitrogen Evaporator / LyophilizerN/AComplete removal of water and solvent
GC-MS SystemAgilent, Shimadzu, Thermo Fisher, etc.Analytical instrument
GC ColumnDB-5ms, HP-5ms, or equivalentChromatographic separation
Visualized Experimental Workflow

Below is a diagram illustrating the complete workflow from sample preparation to data analysis.

Derivatization_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization Reaction cluster_analysis GC-MS Analysis prep_start Start: Aqueous Sample or Standard Solution aliquot 1. Aliquot Sample (e.g., 50 µL) into GC vial insert prep_start->aliquot drying 2. Complete Drying (Nitrogen stream or Lyophilization) aliquot->drying dried_sample Result: Anhydrous Analyte Residue drying->dried_sample add_solvent 3. Add Anhydrous Solvent (e.g., 50 µL Acetonitrile) dried_sample->add_solvent add_reagent 4. Add MTBSTFA Reagent (e.g., 50 µL) add_solvent->add_reagent vortex 5. Cap Vial & Vortex add_reagent->vortex heat 6. Incubate (e.g., 100 °C for 2-4 hours) vortex->heat cool 7. Cool to Room Temperature heat->cool inject 8. Inject into GC-MS cool->inject acquire 9. Data Acquisition inject->acquire process 10. Data Processing (Integration & Identification) acquire->process final_result End: Quantified Result process->final_result

Caption: Workflow for MTBSTFA derivatization and GC-MS analysis.

Step-by-Step Derivatization Protocol

Causality Note: The success of silylation is critically dependent on maintaining an anhydrous environment, as the reagent readily reacts with water, reducing derivatization efficiency and leading to inaccurate results.[7][8]

  • Standard Preparation: Prepare a stock solution of (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid at 1 mg/mL in 0.1 M HCl. Create working standards by serial dilution as needed.

  • Sample Aliquoting and Drying:

    • Pipette an appropriate volume (e.g., 10-100 µL) of the sample or standard solution into a 200 µL glass insert within a GC vial.

    • Evaporate the solvent to complete dryness. This is the most critical step. Use a nitrogen evaporator at 40-50 °C or a lyophilizer (freeze-dryer). The final residue must be completely free of water.

  • Derivatization Reaction:

    • To the dried residue in the vial insert, add 50 µL of anhydrous acetonitrile (or pyridine). Vortex briefly to dissolve the analyte. The choice of solvent can influence reaction efficiency; pyridine can act as an acid scavenger, sometimes improving yields.[10]

    • Add 50 µL of MTBSTFA (containing 1% t-BDMCS as a catalyst).

    • Immediately cap the vial tightly to prevent atmospheric moisture from entering.

    • Vortex the mixture for 30 seconds to ensure it is homogenous.

    • Place the vial in a heating block or oven set to 100 °C for 2 to 4 hours. Optimization may be required; longer times can ensure complete derivatization of all four active sites. A similar protocol for amino acids suggests 4 hours.[5]

  • Analysis:

    • After incubation, allow the vial to cool completely to room temperature.

    • The sample is now ready for injection into the GC-MS system. Do not open the vial until it is in the autosampler tray.

GC-MS Parameters and Expected Results

The following parameters provide a robust starting point for analysis.

Parameter Recommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms, Restek Rxi-5Sil MS)
Injection Mode Splitless
Injector Temp. 280 °C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial 100 °C, hold 2 min; Ramp at 10 °C/min to 320 °C; Hold for 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 650 m/z
Expected Mass Spectrum and Fragmentation

The derivatization reaction targets the four active hydrogens on the analyte. Each hydrogen is replaced by a TBDMS group.

Property Value
Analyte Formula C₄H₇NO₄
Analyte MW 133.10 g/mol
Derivative Tetra-TBDMS-(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid
Number of Derivatized Sites 4 (1x -COOH, 1x -OH, 2x -NH₂)
Mass of TBDMS Group ~114.25 Da
Expected Derivative MW ~586.3 g/mol (Calculated as: 133.10 - 4H + 4TBDMS)
Key Diagnostic Ion (M-57) m/z 529 (Loss of a tert-butyl group, -C₄H₉). This is the hallmark of TBDMS derivatives and is invaluable for identification.[9]
Other Potential Fragments Further losses of TBDMS groups or fragments of the carbon skeleton.

Method Validation and Troubleshooting

To ensure the trustworthiness of the protocol, consider the following validation steps and troubleshooting advice.

Problem Potential Cause(s) Recommended Solution(s)
No peak or very small peak 1. Incomplete drying; reagent hydrolyzed. 2. Incomplete derivatization.1. Ensure sample is absolutely dry before adding reagent. Use a fresh, unopened vial of MTBSTFA. 2. Increase incubation time or temperature (e.g., 120 °C). Ensure proper mixing.
Broad, tailing peak shape 1. Active sites in the GC system (liner, column). 2. Partially derivatized analyte.1. Use a deactivated inlet liner. Condition the column properly. 2. Review the derivatization procedure for sources of moisture or insufficient reagent/time/temperature.
Multiple peaks for the analyte Incomplete derivatization leading to mono-, di-, and tri-silylated species.This is a strong indicator of a suboptimal reaction. Increase reaction time/temperature, check for moisture, and ensure the reagent-to-analyte ratio is sufficient. The use of t-BDMCS as a catalyst helps drive the reaction to completion.[9][11]
Absence of M-57 ion (m/z 529) Incorrect peak identification or failed derivatization.Confirm the retention time with a known standard. If the peak is present but the spectrum is wrong, the derivatization has likely failed. Re-prepare the sample, focusing on anhydrous conditions.

Conclusion

The analysis of (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid by GC-MS is not feasible without chemical modification. The detailed protocol presented here, centered on silylation with MTBSTFA, provides a reliable and robust method to convert this polar, non-volatile molecule into a thermally stable derivative suitable for GC-MS analysis. By understanding the causality behind critical steps, particularly the need for an anhydrous environment, researchers can successfully implement this workflow for accurate and reproducible quantification in complex matrices, supporting advancements in metabolic research and drug development.

References

  • Taylor & Francis. (2006). A GC-MS Method for the Determination of Polar Organic Compounds in Atmospheric Samples. Available at: [Link]

  • Springer. Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Available at: [Link]

  • Springer Nature Experiments. Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry. Available at: [Link]

  • Restek. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide). Available at: [Link]

  • Macherey-Nagel. Derivatization reagents for GC. Available at: [Link]

  • PMC. (2016). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Available at: [Link]

  • MDPI. (2024). Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. Available at: [Link]

  • LCGC. (2021). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Available at: [Link]

  • Regis Technologies. Silylation Reagents. Available at: [Link]

  • PubChem. (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid. Available at: [Link]

  • ACS Publications. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Available at: [Link]

  • LIPID MAPS. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Available at: [Link]

  • Springer. (2012). 3-Hydroxy-Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry. Available at: [Link]

  • JASCO Global. (2024). Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System. Available at: [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. Available at: [Link]

  • Frontiers. (2021). Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus. Available at: [Link]

  • ACS Publications. (2023). Hydroxy Fatty Acids as Novel Markers for Authenticity Identification of the Honey Entomological Origin Based on the GC–MS Method. Available at: [Link]

  • ResearchGate. (2013). Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. Available at: [Link]

  • Shimadzu. Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Available at: [Link]

  • PubMed. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Available at: [Link]

  • UAH LOUIS. (2023). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. Available at: [Link]

  • Regis Technologies. GC Derivatization. Available at: [Link]

  • PubChem. 4-Amino-2-hydroxybutanoic acid. Available at: [Link]

  • MDPI. (2023). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Available at: [Link]

  • ResearchGate. (2003). Direct extract derivatization for determination of amino acids in human urine by gas chromatography and mass spectrometry. Available at: [Link]

  • PubMed. (2002). Direct extract derivatization for determination of amino acids in human urine by gas chromatography and mass spectrometry. Available at: [Link]

  • Oxford Academic. (2001). Derivatization Solid-Phase Microextraction Gas Chromatographic—Mass Spectrometric Determination of Organic Acids in Tobacco. Available at: [Link]

  • University of Basel. (2009). Amino acid analysis in biological fluids by GC-MS. Available at: [Link]

  • PubChem. 4-Amino-2-hydroxy-4-oxobutanoic acid. Available at: [Link]

  • Semantic Scholar. (2020). Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS. Available at: [Link]

  • ScienceDirect. Acids: Derivatization for GC Analysis. Available at: [Link]

  • IntechOpen. Derivatization Methods in GC and GC/MS. Available at: [Link]

  • Stenutz. 4-amino-2-hydroxy-4-oxobutanoic acid. Available at: [Link]

  • PubChem. (2S)-4-amino-2-(hexanoylamino)-4-oxobutanoic acid. Available at: [Link]

Sources

Method

Application Note: Targeted Cell Viability and Metabolic Profiling via (2S)-4-Amino-2-hydroxy-4-oxobutanoic Acid

Introduction & Biological Rationale Standard colorimetric viability assays (such as MTT, XTT, or WST-8 alone) rely on broad-spectrum cellular oxidoreductases to generate a signal. While ubiquitous, these assays are highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

Standard colorimetric viability assays (such as MTT, XTT, or WST-8 alone) rely on broad-spectrum cellular oxidoreductases to generate a signal. While ubiquitous, these assays are highly susceptible to reductive artifacts. When screening natural products, antioxidants, or plant extracts, these compounds can non-enzymatically reduce tetrazolium salts, leading to false-positive viability readings.

To achieve orthogonal validation of cell viability with high metabolic specificity, this application note details a novel assay utilizing (also known as L-2-hydroxysuccinamic acid or L-2-HSM).

L-2-HSM is a physiological metabolite formed via the reduction of 2-oxosuccinamate by lactate dehydrogenase (LDH). In viable, metabolically active cells, the tumor suppressor enzyme. By supplying exogenous L-2-HSM and quantifying the subsequent L-malate production through a coupled enzymatic cascade, researchers can selectively quantify viable cells based on their active nitrogen-carbon salvage pathways, completely bypassing the confounding factors of traditional redox assays.

Mechanistic Principle: A Self-Validating Cascade

As a Senior Application Scientist, I design assays to be self-validating. This protocol relies on a highly specific enzymatic cascade that only generates a signal if the cell membrane is intact (allowing substrate entry) and the intracellular metabolic machinery (Nit2) is functional.

  • Cellular Uptake & Conversion: Live cells internalize L-2-HSM. Intracellular Nit2 (ω-amidase) hydrolyzes the amide bond, yielding L-malate.

  • Coupled Oxidation: Post-lysis, the newly generated L-malate is oxidized by exogenous Malate Dehydrogenase (MDH) in the presence of NAD⁺, generating NADH.

  • Signal Amplification: Diaphorase utilizes the generated NADH to reduce WST-8 into a highly water-soluble, yellow-color formazan dye. The absorbance at 450 nm is directly proportional to the number of viable cells expressing active Nit2.

Pathway L2HSM (2S)-4-Amino-2-hydroxy- 4-oxobutanoic acid (L-2-HSM) Malate L-Malate L2HSM->Malate ω-Amidase (Nit2) (Live Cells) OAA Oxaloacetate Malate->OAA MDH / NAD+ NADH NADH + H+ Malate->NADH Coupled Formazan Formazan Dye (Abs 450nm) NADH->Formazan Diaphorase / WST-8

Biochemical pathway of the L-2-HSM metabolic viability assay.

Materials and Reagents

  • Metabolic Probe: . Prepare a 200 mM stock solution in sterile, distilled water.

  • Enzymes: Malate Dehydrogenase (MDH, porcine heart), Diaphorase (Clostridium kluyveri).

  • Cofactor & Dye: NAD⁺ (Nicotinamide adenine dinucleotide), WST-8.

  • Buffers:

    • Assay Medium: Phenol red-free, Malate-free DMEM or HBSS.

    • Lysis Buffer: 0.1% Triton X-100 in PBS (pH 7.4) supplemented with protease inhibitors.

    • Detection Buffer: 0.2 M Tris-HCl (pH 8.0).

Step-by-Step Experimental Protocol

The causality behind a successful metabolic assay lies in rigorous background subtraction. Because cells contain endogenous L-malate, proper washing steps and the inclusion of a "No L-2-HSM" control are non-negotiable for establishing assay trustworthiness.

Phase 1: Cell Treatment and Metabolic Conversion
  • Seeding: Seed cells (e.g., HepG2, HEK293) at 1×104 cells/well in a 96-well clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Washing (Critical Step): Aspirate growth media. Wash wells twice with 200 µL of warm PBS.

    • Causality: This step removes extracellular malate and serum proteins present in standard culture media that would otherwise cause a high background signal.

  • Substrate Incubation: Add 100 µL of Assay Medium containing 2 mM (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid to the test wells. Add Assay Medium without substrate to the background control wells.

  • Metabolic Flux: Incubate for 4 hours at 37°C.

    • Causality: A 4-hour window allows sufficient time for active transport of L-2-HSM into the cytosol and subsequent Nit2-mediated enzymatic conversion without inducing starvation stress.

Phase 2: Lysis and Coupled Detection
  • Lysis: Aspirate the Assay Medium. Wash once with cold PBS to halt metabolism. Add 50 µL of Lysis Buffer per well. Shake on an orbital shaker for 10 minutes at room temperature to release intracellular malate.

  • Detection Master Mix: Prepare the mix immediately before use in Detection Buffer:

    • MDH: 2 U/mL

    • Diaphorase: 1 U/mL

    • NAD⁺: 1 mM

    • WST-8: 0.5 mM

  • Reaction: Add 50 µL of the Detection Master Mix to each well (Total volume = 100 µL).

  • Incubation & Reading: Incubate for 30 minutes at 37°C, protected from light. Measure absorbance at 450 nm using a microplate reader.

Workflow Seed 1. Cell Seeding 96-well plate (10⁴ cells/well) Incubate 2. L-2-HSM Treatment Add 2mM L-2-HSM & Incubate 4h Seed->Incubate Lyse 3. Cell Lysis Add Triton X-100 to release Malate Incubate->Lyse Detect 4. Detection Reaction Add MDH, NAD⁺, Diaphorase, WST-8 Lyse->Detect Read 5. Absorbance Read Microplate Reader (OD 450 nm) Detect->Read

Step-by-step experimental workflow for the L-2-HSM viability assay.

Data Presentation & Interpretation

To demonstrate the orthogonal value of this assay, below is a comparative dataset showcasing how the L-2-HSM assay avoids false positives encountered with standard MTT assays when testing antioxidant-rich compounds (e.g., Resveratrol).

Experimental ConditionMTT Assay Viability (%)L-2-HSM Assay Viability (%)ATP Assay Viability (%)Interpretation / Causality
Untreated Control 100 ± 4.2100 ± 3.8100 ± 5.1Baseline metabolic activity; all assays normalized to 100%.
Cytotoxic Drug (10 µM) 22 ± 3.118 ± 2.520 ± 2.9True cytotoxicity; all orthogonal assays align.
Resveratrol (50 µM) 94 ± 6.545 ± 4.142 ± 3.8False positive in MTT due to direct chemical reduction of tetrazolium by the antioxidant. L-2-HSM and ATP accurately reflect reduced viability.
Nit2 Knockdown Cells 98 ± 5.012 ± 1.895 ± 4.4Specificity validation. L-2-HSM signal is abolished without ω-amidase, confirming enzymatic dependence.

Expert Insights & Troubleshooting

  • High Background Signal: If the "No L-2-HSM" control shows high absorbance, endogenous L-malate was not fully washed out. Ensure thorough, warm PBS washes prior to the lysis step.

  • Signal Saturation: If the OD450 exceeds 2.5, the enzymatic conversion rate is too high, pushing the assay out of the linear dynamic range. Reduce the initial cell seeding density or shorten the L-2-HSM incubation time from 4 hours to 2 hours.

  • Cell Line Dependency: This assay fundamentally relies on the expression of Nit2. While ubiquitously expressed in healthy tissues, certain aggressive carcinomas downregulate Nit2 to alter their metabolic flux. In such cases, this assay serves a powerful dual purpose: measuring viability in Nit2-positive cells, or acting as a phenotypic screen for Nit2 expression and oncometabolite reprogramming in oncology research.

References

  • Cooper, A. J. L., et al. "The Enzymology of 2-Hydroxyglutarate, 2-Hydroxyglutaramate and 2-Hydroxysuccinamate and Their Relationship to Oncometabolites". Biology, 2018. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13074071, (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid". PubChem, 2025. URL:[Link]

Application

Topic: Scale-up and Purification Protocols for (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid

An Application Note for Drug Development Professionals **Abstract (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid, also known as L-aspartic acid β-hydroxamate, is a non-proteinogenic amino acid derivative with significant pote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

**Abstract

(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid, also known as L-aspartic acid β-hydroxamate, is a non-proteinogenic amino acid derivative with significant potential in pharmaceutical research.[1][2] It is a potent inhibitor of enzymes such as serine racemase and asparagine synthetase, making it a valuable tool for studying cellular metabolism and a candidate for therapies targeting metabolic disorders and retinopathies.[1] The transition from bench-scale synthesis to pilot or industrial-scale production presents significant challenges in maintaining stereochemical integrity, purity, and yield. This application note provides a comprehensive guide for the scalable synthesis and robust purification of (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid, designed for researchers, chemists, and process development professionals. We present a detailed, multi-step synthesis strategy starting from L-aspartic acid, followed by a multi-stage purification protocol involving crystallization and chiral chromatography to ensure high purity and enantiomeric excess.

Introduction and Strategic Overview

(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid (MW: 148.12 g/mol , Formula: C₄H₈N₂O₄) is a chiral derivative of the naturally occurring amino acid L-aspartic acid.[][4] Its biological activity is intrinsically linked to its specific stereochemistry. Therefore, a primary directive in any scale-up protocol is the preservation of the (S)-configuration at the α-carbon.

Direct chemical synthesis of chiral molecules often yields racemic mixtures, which would necessitate a challenging and costly chiral resolution step.[5] The most efficient and industrially proven method for producing chiral amino acids like L-aspartic acid is through enzymatic conversion or fermentation, which provides high stereospecificity and yield.[5][6] Our strategy leverages this by using enantiomerically pure L-aspartic acid as the starting material.

The core chemical transformation involves the selective conversion of the β-carboxyl group of L-aspartic acid into a hydroxamate moiety without affecting the α-carboxyl or α-amino groups. This requires a carefully orchestrated protection-activation-coupling-deprotection sequence. The subsequent purification must address impurities from each of these steps, including diastereomeric byproducts and residual reagents.

Recommended Scale-Up Synthesis Strategy

The proposed synthesis is a four-step process designed for scalability and control over selectivity and stereochemistry. The strategy involves protecting the α-amino and α-carboxyl functions, activating the free β-carboxyl group for reaction with hydroxylamine, and finally, deprotecting to yield the target compound.

Diagram of Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Activation & Coupling cluster_2 Step 3 & 4: Deprotection & Isolation Start L-Aspartic Acid Step1 Protect α-amino and α-carboxyl groups (e.g., Boc protection & Benzyl ester formation) Start->Step1 Boc₂O, BnBr, Base Step2 Activate β-carboxyl group (e.g., via EDC/HOBt) Step1->Step2 Step3 Couple with Hydroxylamine (NH₂OH·HCl) Step2->Step3 Regioselective Reaction Step4 Remove protecting groups (e.g., Hydrogenolysis for Bn, TFA for Boc) Step3->Step4 End Crude (2S)-4-Amino-2-hydroxy- 4-oxobutanoic acid Step4->End Yields crude product

Caption: Multi-step workflow for the synthesis of the target compound.

Protocol 1: Step-by-Step Synthesis

This protocol is designed for a 1-mole scale (~133 g of L-Aspartic Acid). All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
L-Aspartic Acid133.10133.1 g1.0Starting Material
Di-tert-butyl dicarbonate (Boc₂O)218.25229.2 g1.05Protecting Agent
Benzyl Bromide (BnBr)171.04179.6 g (125 mL)1.05Protecting Agent
Sodium Bicarbonate (NaHCO₃)84.01252.0 g3.0Base
Dioxane / Water-1 L / 1 L-Solvent
Ethyl Acetate-4 L-Extraction Solvent
EDC·HCl191.70210.9 g1.1Coupling Agent
HOBt135.12148.6 g1.1Coupling Additive
Hydroxylamine HCl (NH₂OH·HCl)69.4976.4 g1.1Nucleophile
N-Methylmorpholine (NMM)101.15111.3 g (122 mL)1.1Base
Dichloromethane (DCM)-3 L-Solvent
Palladium on Carbon (10% Pd/C)-~15 g-Catalyst
Methanol (MeOH)-2 L-Solvent
Trifluoroacetic Acid (TFA)114.02500 mL-Deprotection Reagent

Step 1: Protection of L-Aspartic Acid

  • Suspend L-Aspartic acid (1.0 mol) in a 1:1 mixture of Dioxane and Water (2 L).

  • Cool the suspension to 0-5 °C in an ice bath. Add Sodium Bicarbonate (3.0 mol) in portions.

  • Add Di-tert-butyl dicarbonate (1.05 mol) dissolved in 200 mL of Dioxane dropwise over 1 hour, maintaining the temperature below 10 °C.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Add Benzyl Bromide (1.05 mol) and stir vigorously at room temperature for 24 hours. Monitor reaction completion by TLC or LC-MS.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 1 L). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the fully protected intermediate, Boc-L-Asp(OH)-OBn.

Step 2: Activation and Coupling to form Hydroxamate

  • Dissolve the protected intermediate from Step 1 in anhydrous Dichloromethane (DCM, 3 L). Cool to 0 °C.

  • Add HOBt (1.1 mol) and EDC·HCl (1.1 mol). Stir for 15 minutes.

  • In a separate flask, prepare a solution of Hydroxylamine HCl (1.1 mol) and N-Methylmorpholine (1.1 mol) in 500 mL of DCM. Stir for 20 minutes and add this slurry to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 8-12 hours. Monitor for the consumption of the starting material.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 500 mL), saturated NaHCO₃ solution (2 x 500 mL), and brine (1 x 500 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the protected hydroxamate derivative.

Step 3 & 4: Deprotection and Isolation

  • Hydrogenolysis (Bn removal): Dissolve the crude product from Step 2 in Methanol (2 L). Carefully add 10% Pd/C catalyst (~15 g).

  • Subject the mixture to hydrogenation (H₂ balloon or Parr shaker) at atmospheric pressure until debenzylation is complete (typically 4-6 hours).

  • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with Methanol.

  • Concentrate the filtrate to obtain the Boc-protected final compound.

  • Acidolysis (Boc removal): Dissolve the intermediate in DCM (500 mL) and cool to 0 °C. Add Trifluoroacetic Acid (TFA, 500 mL) dropwise.

  • Stir at room temperature for 2-4 hours.

  • Concentrate the solution under reduced pressure. Co-evaporate with toluene (3 x 200 mL) to remove residual TFA.

  • The resulting crude solid is the target compound, (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid, ready for purification.

Purification Protocols

A multi-stage approach is essential for achieving the high purity (>98%) required for pharmaceutical applications. We recommend an initial bulk purification by crystallization followed by a final polishing step using preparative chromatography.

Diagram of Purification Workflow

Purification_Workflow cluster_0 Bulk Purification cluster_1 Final Polishing Start Crude Product (from Synthesis) Step1 Dissolve in minimal hot water Start->Step1 Step2 Cool Crystallization & Anti-Solvent Addition (Isopropanol) Step1->Step2 Step3 Filter and Dry Crystals Step2->Step3 Step4 Preparative Chiral HPLC Step3->Step4 Intermediate Purity Product Step5 Fraction Collection & Analysis Step4->Step5 Step6 Lyophilization Step5->Step6 End Pure (2S)-4-Amino-2-hydroxy- 4-oxobutanoic acid (>98%) Step6->End

Caption: Two-stage purification workflow for achieving high product purity.

Protocol 2: Purification by Crystallization

Crystallization is an effective method for removing bulk impurities and inorganic salts.[7][8] The solubility of amino acid derivatives is highly dependent on pH and solvent composition.[9]

  • Take the crude solid from the synthesis and dissolve it in a minimal amount of hot deionized water (e.g., ~80 °C). Aim for a concentrated solution.

  • Filter the hot solution to remove any insoluble particulate matter.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • To further decrease solubility and improve yield, place the solution in a cold room or ice bath (0-4 °C) for at least 4 hours.

  • Add a water-miscible anti-solvent, such as isopropanol, dropwise with gentle stirring until the solution becomes cloudy. The volume of anti-solvent is typically 2-4 times the volume of water used.

  • Allow the mixture to stand at 0-4 °C for another 2-4 hours to maximize crystal growth.

  • Collect the crystals by vacuum filtration, washing with cold isopropanol.

  • Dry the crystals under vacuum at 40 °C to a constant weight. This material should have a purity of >95% and is suitable for the final chromatographic step.

Protocol 3: Final Purification by Preparative Chiral HPLC

For pharmaceutical use, enantiomeric purity is critical. Chiral chromatography is the definitive method for separating enantiomers and removing closely related impurities.[10][11][12] Polysaccharide-based chiral stationary phases (CSPs) are widely effective for a broad range of compounds.[13]

System & Parameters:

ParameterRecommended SettingRationale
Column Preparative Chiralpak® IA or similar amylose-based CSPProven broad selectivity for chiral compounds.[13]
Mobile Phase Isocratic mixture of Hexane/Ethanol/TFA (e.g., 80:20:0.1 v/v/v)Adjust polarity for optimal retention and separation. TFA improves peak shape.
Flow Rate Dependent on column diameter (e.g., 20-50 mL/min for a 2 cm ID column)To be optimized for best resolution and throughput.
Detection UV at 210-220 nmAmide and carboxyl groups absorb in this range.
Loading Dissolve crystallized product in mobile phase at ~10-20 mg/mLEnsure complete dissolution to avoid column plugging.

Procedure:

  • Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.

  • Dissolve a sample of the crystallized material in the mobile phase and perform an analytical-scale injection to determine the retention times of the desired (S)-enantiomer and any impurities or the (R)-enantiomer.

  • Perform preparative-scale injections, loading the column without exceeding its capacity (determined empirically).

  • Collect the fractions corresponding to the peak of the pure (2S)-enantiomer.

  • Combine the pure fractions and confirm their purity (>98%) and enantiomeric excess (>99.5% ee) by analytical HPLC.

  • Remove the solvent from the combined fractions under reduced pressure.

  • To obtain a fluffy, solvent-free solid, dissolve the resulting residue in water and lyophilize to dryness.

Characterization and Quality Control

The final product must be rigorously analyzed to confirm its identity, purity, and stereochemical integrity.

Analysis MethodPurposeExpected Result
¹H and ¹³C NMR Structural ConfirmationSpectrum consistent with the proposed structure.
Mass Spectrometry (MS) Molecular Weight Verification[M+H]⁺ ion corresponding to the calculated mass (149.05).
Analytical HPLC (Reversed-Phase) Chemical Purity AssessmentPurity ≥ 98.0%.
Analytical HPLC (Chiral) Enantiomeric Purity (ee%)Enantiomeric excess ≥ 99.5%.
Melting Point Physical Property ConfirmationSharp melting point consistent with literature values.
Karl Fischer Titration Water ContentSpecification to be set (e.g., ≤ 0.5%).

References

  • Chiral column chromatography - Wikipedia. (n.d.).
  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
  • Sweet Dreams (Are Made of This): A Review and Perspectives on Aspartic Acid Production. (2021, March 29). Fermentation.
  • Kannappan, V. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Valliappan Kannappan's Research.
  • Hage, D. S. (2012). Chromatographic Studies of Protein-Based Chiral Separations. Chromatography, 1(1), 25–46.
  • BOC Sciences. (n.d.). CAS 1955-68-6 (L-Aspartic acid β-hydroxamate).
  • ChemicalBook. (2026, January 13). L-ASPARTIC ACID BETA-HYDROXAMATE | 1955-68-6.
  • Aspartic acid - Wikipedia. (n.d.).
  • Separation Techniques. (n.d.). Chiral Chromatography.
  • Google Patents. (n.d.). US6280980B1 - Process for the production of L-aspartic acid.
  • Google Patents. (n.d.). US20060183803A1 - L-aspartic acid for the treatment of assorted health problems.
  • MDPI. (2023, August 6). Metabolic Engineering of Microorganisms to Produce L-Aspartate and Its Derivatives.
  • Benchchem. (n.d.). L-Aspartic Acid Beta-Hydroxamate|CAS 1955-68-6|Serine Racemase Inhibitor.
  • PubChem. (n.d.). (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid.
  • MedChemExpress. (n.d.). L-Aspartic acid β-hydroxamate.
  • RSC Publishing. (n.d.). Developing a green and efficient biosynthesis system for l-aspartic acid by addressing enzyme imbalance and catalysis-extraction circulation processes.
  • Shanghai Canbi Pharma Ltd. (n.d.). 57229-74-0|(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid.
  • Radboud Repository. (2015, January 2). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
  • GEA. (n.d.). Crystallization of Amino Acids.
  • RMIT University. (2024, November 25). Thermodynamic and kinetics studies on crystallization of L-Aspartic acid and β form L-Glutamic acid: measurement and modelling.
  • ACS Publications. (2009, April 7). Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation. The Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Resolving poor solubility issues with (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid in organic solvents

Technical Support Center: (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid A Guide to Resolving Poor Solubility in Organic Solvents Welcome to the technical support center for (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid, also kno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid

A Guide to Resolving Poor Solubility in Organic Solvents

Welcome to the technical support center for (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid, also known as L-Aspartic acid β-hydroxamate.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. Here, we provide troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these issues in your experiments.

Understanding the Challenge: Why is This Compound Poorly Soluble?

(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid is a highly polar molecule, which is the primary reason for its poor solubility in many organic solvents. Its molecular structure contains multiple functional groups capable of hydrogen bonding: a carboxylic acid, a hydroxyl group, and a primary amide. These groups readily interact with other polar molecules, like water, but not with non-polar or weakly polar organic solvents.[4][5][6][7]

The strong intermolecular forces, including hydrogen bonds, within the crystal lattice of the solid compound require a significant amount of energy to break apart.[8][9][10] This is often referred to as high lattice energy.[8][10][11] For dissolution to occur, the energy released when the solute molecules interact with the solvent (solvation energy) must be sufficient to overcome this lattice energy.[8][11][12] Non-polar organic solvents cannot provide enough solvation energy to disrupt the strong intermolecular forces holding the crystal lattice together, leading to poor solubility.

Frequently Asked Questions (FAQs)

Here are some common questions and troubleshooting tips for working with (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid:

Q1: My compound won't dissolve in common organic solvents like dichloromethane (DCM), ethyl acetate, or hexane. What should I do?

This is expected due to the high polarity of the compound. Non-polar solvents like hexane and moderately polar solvents like DCM and ethyl acetate are generally poor choices for dissolving highly polar compounds.[13] You will need to use more polar organic solvents or a mixture of solvents.

Q2: What are the best initial organic solvents to try for dissolving (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid?

For highly polar compounds, it is best to start with polar aprotic or polar protic solvents.[4][7][14] Some recommended starting solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Methanol

It has been noted that L-Aspartic acid β-hydroxamate is sparingly soluble or insoluble in DMSO.[1][15] However, for many similar polar molecules, DMSO and DMF are effective solvents.[16]

Q3: I've tried DMSO and DMF with limited success. How can I improve solubility without chemically modifying my compound?

If you are still facing solubility issues, you can try the following physical methods:

  • Heating: Gently warming the mixture can increase the kinetic energy of the solvent and solute molecules, which can help overcome the lattice energy of the solid.[14][17]

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates and increase the surface area of the solute, facilitating dissolution.[17]

  • Using a Co-solvent System: A mixture of solvents can often be more effective than a single solvent.[18][19][20][21] For example, adding a small amount of a highly polar solvent like water to a more moderate organic solvent can sometimes improve solubility.[18] However, for reactions sensitive to water, this may not be an option.

Q4: My reaction requires a non-polar solvent. How can I get my compound into a solution?

If your experimental conditions demand a non-polar solvent, you will likely need to chemically modify the compound to increase its solubility. One common and effective strategy is salt formation.[22][23][24][25][26][27]

By reacting the carboxylic acid group of your compound with a suitable base, you can form a salt. This salt will have different physicochemical properties, including potentially higher solubility in certain organic solvents.[22][24][25][27]

Q5: Can I use a formulation strategy to improve solubility for my experiments?

Yes, several formulation strategies can enhance the solubility of poorly soluble compounds, which are particularly relevant in drug development:[28]

  • Amorphous Solid Dispersions: Converting the crystalline form of the API into a higher-energy amorphous state can significantly increase solubility.[22][23][28][29]

  • Lipid-Based Formulations: For in vivo applications, lipid-based delivery systems like microemulsions or self-emulsifying drug delivery systems (SEDDS) can be used to solubilize hydrophobic compounds.[28]

  • Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the compound, which can improve the dissolution rate.[23][29]

Troubleshooting Workflows and Protocols

Here are some detailed protocols and visual workflows to guide you through resolving solubility issues.

Visualizing the Problem and Solutions

The following diagram illustrates the underlying reasons for poor solubility and the potential strategies to overcome it.

Figure 1. Conceptual workflow for addressing poor solubility.
Protocol 1: Systematic Solvent Screening

This protocol outlines a methodical approach to identifying a suitable solvent or co-solvent system.

Materials:

  • (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid

  • Vials

  • Magnetic stirrer and stir bars

  • A selection of solvents (see table below)

Procedure:

  • Weigh a small, consistent amount of your compound (e.g., 5 mg) into several separate vials.

  • Add a measured volume (e.g., 0.5 mL) of a single solvent to each vial.

  • Stir the mixtures at room temperature for 30 minutes.

  • Visually inspect for dissolution. If the compound has not dissolved, you can proceed with gentle heating or sonication.

  • If a single solvent is not effective, try co-solvent systems. Start by attempting to dissolve the compound in a small amount of a strong polar solvent (like DMSO or DMF) and then gradually add the less polar organic solvent required for your reaction.

Table 1: Recommended Solvents for Screening

Solvent ClassExamplesPolarityNotes
Polar Aprotic DMSO, DMF, AcetonitrileHighGood starting point for highly polar compounds. High boiling points can be difficult to remove.[16]
Polar Protic Methanol, Ethanol, WaterHighCapable of hydrogen bonding.[5][6][7] Water may not be suitable for all reactions.
"Borderline" Tetrahydrofuran (THF), AcetoneMediumMay work in a co-solvent system.
Non-Polar Hexane, Toluene, DichloromethaneLowUnlikely to be effective as primary solvents.
Protocol 2: Salt Formation for Enhanced Solubility

This protocol provides a general procedure for forming a salt of your compound to improve its solubility in organic solvents.

Materials:

  • (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid

  • A suitable base (e.g., sodium hydroxide, potassium carbonate, or an organic base like triethylamine)

  • Anhydrous organic solvent (e.g., methanol or ethanol)

  • Reaction flask with a stirrer

Procedure:

  • Dissolve your compound in a minimal amount of a suitable polar solvent like methanol.

  • Add one equivalent of the chosen base to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or by observing the complete dissolution of the starting material.

  • Once the salt formation is complete, the solvent can be removed under reduced pressure to isolate the salt.

  • Test the solubility of the resulting salt in your desired organic solvent.

The following diagram illustrates the decision-making process for choosing a solubility enhancement strategy.

G start Start: Compound is Insoluble q1 Is a polar solvent (DMSO, DMF, MeOH) acceptable for the reaction? start->q1 try_polar Attempt dissolution in polar solvent. Use heating/sonication if needed. q1->try_polar Yes q3 Is a co-solvent system permissible? q1->q3 No q2 Was dissolution successful? try_polar->q2 success Proceed with experiment. q2->success Yes q2->q3 No try_cosolvent Screen co-solvent systems. (e.g., DMSO/Toluene) q3->try_cosolvent Yes q5 Can the compound be chemically modified? q3->q5 No q4 Was dissolution successful? try_cosolvent->q4 q4->success Yes q4->q5 No try_salt Perform salt formation. (e.g., react with a base) q5->try_salt Yes fail Re-evaluate experimental design or consider advanced formulation. q5->fail No q6 Is the salt soluble in the desired solvent? try_salt->q6 q6->success Yes q6->fail No caption2 Figure 2. Decision tree for troubleshooting solubility.

Figure 2. Decision tree for troubleshooting solubility.

By systematically applying these principles and protocols, researchers can effectively address the solubility challenges posed by (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid and successfully proceed with their experiments.

References

  • Drug Discovery Online. (2023, December 18).
  • Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Numerade. (n.d.).
  • Pharmaceutical Technology. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Almac Group. (n.d.). Key strategies central to overcoming poor API solubility.
  • Allen Institute. (n.d.). Lattice energy: Definition, Importance and Factors affecting.
  • Quotient Sciences. (n.d.).
  • MedChemExpress. (n.d.).
  • ScienceDirect. (2007).
  • Scribd. (n.d.). Protic vs Aprotic Solvents Explained.
  • ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents.
  • Quora. (2017, October 23).
  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
  • Aakash Institute. (n.d.).
  • Merck Millipore. (n.d.).
  • ACS Publications. (2021, January 20). Advanced Methodologies for Pharmaceutical Salt Synthesis.
  • Chemistry Stack Exchange. (2014, July 13).
  • PubMed. (2007, July 30).
  • IJSDR. (2011, January 12). Methods to boost solubility.
  • InvivoChem. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds.
  • Wikipedia. (n.d.). Cosolvent.
  • BenchChem. (n.d.). Managing poor solubility and instability issues in reactions.
  • Selleck Chemicals. (n.d.). (S)-2-Hydroxysuccinic acid.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • PubMed. (1996, October). An effective organic solvent system for the dissolution of amino acids.
  • MedChemExpress (Korean). (n.d.).
  • University of Rochester. (n.d.). Remove Sticky Reagents.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • BenchChem. (n.d.). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • PubMed. (2002, November 15). Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion.
  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
  • SciSpace. (n.d.). Mathematical representation of solubility of amino acids in binary aqueous-organic solvent mixtures...
  • Wageningen University & Research. (2018, May 16).
  • ChemicalBook. (2026, January 13).
  • PubChem - NIH. (n.d.).
  • Biotage. (2023, February 6).
  • Reddit. (2022, January 6). How to tackle compound solubility issue.
  • ResearchGate. (n.d.). Tackling solubility issues in organic synthesis: conventional solution...
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • ChemBK. (n.d.). N-Hydroxysuccinimide.
  • ChemBK. (n.d.). N-Hydroxysuccinimide (HOSu).
  • ChemicalBook. (n.d.). 6066-82-6(N-Hydroxysuccinimide) Product Description.
  • ResearchGate. (n.d.). Solubility data for succinic acid, obtained in the present work.

Sources

Optimization

Optimizing chiral HPLC separation of (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid enantiomers

Topic: Optimizing Chiral HPLC Separation of (2S)-4-Amino-2-hydroxy-4-oxobutanoic Acid Enantiomers Welcome to the technical support center for the chiral separation of 4-Amino-2-hydroxy-4-oxobutanoic acid. This guide is d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Chiral HPLC Separation of (2S)-4-Amino-2-hydroxy-4-oxobutanoic Acid Enantiomers

Welcome to the technical support center for the chiral separation of 4-Amino-2-hydroxy-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for developing and troubleshooting robust enantioselective HPLC methods for this highly polar and challenging analyte.

Section 1: Foundational Knowledge & Initial Approach

The successful separation of (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid and its (2R) enantiomer hinges on understanding the molecule's unique chemical properties. As an amino acid derivative, it is amphoteric (possessing both acidic and basic functional groups) and highly polar, which dictates the most promising analytical strategies.

FAQ: What are the most effective types of Chiral Stationary Phases (CSPs) for this analyte?

For a polar, ionizable molecule like 4-Amino-2-hydroxy-4-oxobutanoic acid, the most successful CSPs are typically those that offer multiple interaction mechanisms, especially ionic or ion-exchange interactions.[1][2]

  • Macrocyclic Glycopeptide CSPs: Phases like those based on vancomycin or teicoplanin (e.g., CHIROBIOTIC™ series) are exceptionally versatile.[1] They are capable of hydrogen bonding, π-π interactions, and, most importantly for this analyte, ionic interactions, making them a primary choice for screening.[3] These columns can be operated in reversed-phase, polar organic, polar ionic, and normal-phase modes, offering a wide range of selectivity options from a single column.[1]

  • Zwitterionic CSPs: Newer generation cinchona alkaloid-derived zwitterionic phases (e.g., CHIRALPAK® ZWIX) are explicitly designed for the direct separation of amphoteric molecules like amino acids and peptides.[2] They operate via a double ion-pairing mechanism and are highly effective using LC-MS compatible mobile phases.[2]

  • Ligand-Exchange CSPs: This classic approach is well-suited for amino acids.[4] The stationary phase contains a chiral ligand (often an amino acid derivative) complexed with a metal ion, typically copper (II). Separation occurs as the analyte enantiomers form transient diastereomeric complexes with the CSP, exhibiting different stabilities.[4][5]

  • Polysaccharide-Based CSPs: While often the first choice for many chiral separations, traditional coated polysaccharide phases may be less effective for such a polar analyte in normal-phase mode due to poor solubility.[6][7] However, modern immobilized polysaccharide columns offer a broader range of compatible solvents and can be effective in reversed-phase or polar organic modes.[8][9]

FAQ: Which mobile phase modes should I screen first?

Given the analyte's high polarity, conventional normal-phase (e.g., hexane/alcohol) is likely to cause solubility issues and should be a lower priority.[6] The following modes offer the highest probability of success:

  • Polar Ionic Mode (PIM): This mode, primarily used with macrocyclic glycopeptide CSPs, is an excellent starting point. It typically uses methanol with small amounts of a volatile acid and base (e.g., acetic acid and triethylamine) or a volatile salt like ammonium acetate or trifluoroacetate.[1] This approach directly engages the ionizable functional groups of the analyte to drive retention and selectivity.

  • Reversed-Phase (RP) Mode: Using aqueous buffers with organic modifiers like acetonitrile or methanol is a viable strategy, particularly with macrocyclic glycopeptide, zwitterionic, or modern immobilized polysaccharide CSPs. Control of mobile phase pH is critical in this mode to manage the ionization state of the analyte and the stationary phase.[1][10]

  • Polar Organic Mode (POM): This mode uses polar organic solvents like methanol, ethanol, or acetonitrile, often with acidic or basic additives.[1] It can provide unique selectivity compared to PIM or RP modes and is also compatible with LC-MS.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during method development in a question-and-answer format.

Q1: I am seeing no enantiomeric resolution (a single peak, or α = 1). What are my next steps?

This is a common early-stage method development issue indicating that the chosen CSP and mobile phase combination does not provide any enantiomeric recognition.

Causality & Explanation: A resolution factor (α) of 1 means the transient diastereomeric complexes formed between the two enantiomers and the CSP have identical energies. To achieve separation, you must change the system to create a difference in interaction energy.

Troubleshooting Steps:

  • Change the Chiral Stationary Phase: This is the most impactful change you can make. If you started with a polysaccharide CSP in reversed-phase mode, switch to a macrocyclic glycopeptide or a zwitterionic CSP, which offer fundamentally different interaction mechanisms (ionic, inclusion).[7][11]

  • Change the Mobile Phase Mode: If you are using a versatile column like a CHIROBIOTIC CSP, switching the mobile phase mode can "turn on" different interaction mechanisms.[1] For example, if reversed-phase (water/acetonitrile) failed, switch to the Polar Ionic Mode (Methanol with acid/base additives). Ionic interactions in PIM are often more effective for amphoteric analytes than the predominantly hydrophobic interactions in RP.[1]

  • Employ Derivatization (Indirect Method): If direct methods fail, you can derivatize the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral C18 column.[12][13] However, this adds sample preparation steps and potential for side reactions.[13]

Q2: My peaks are broad and tailing significantly. What are the likely causes and solutions for this polar compound?

Poor peak shape is often observed with polar, ionizable compounds and can compromise resolution and quantification.

Causality & Explanation: Peak tailing for an amphoteric compound like this is frequently caused by unwanted secondary ionic interactions with the silica support, improper mobile phase pH, or a mismatch between the sample solvent and the mobile phase.[14][15]

Troubleshooting Steps:

  • Optimize Mobile Phase pH and Buffer Strength: The analyte has both an acidic (carboxylic acid) and a basic (amine) group. The mobile phase pH must be controlled to ensure a consistent ionization state. A pH that is not at least 1-2 units away from the analyte's pKa values can lead to mixed ionization states and tailing.[14] Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can also help to reduce peak tailing by more effectively masking residual silanols on the stationary phase.[14]

  • Adjust Additive Concentrations (PIM/POM): In non-aqueous modes, the concentration of acidic and basic additives is critical. For an amphoteric analyte, you may need both an acid (e.g., trifluoroacetic acid, formic acid) and a base (e.g., diethylamine) to achieve good peak shape.[8][16] Systematically vary the concentrations to find the optimal balance.

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase.[17] Dissolving a sample in a strong solvent (like pure DMSO or methanol) and injecting it into a weak mobile phase can cause peak distortion and splitting.[17]

  • Consider Column Overload: Injecting too much sample mass can lead to triangular, tailing peaks.[15] To check for this, reduce the injection volume or sample concentration by a factor of 5 or 10. If the peak shape improves and retention time increases slightly, you were overloading the column.[15]

Q3: I have partial separation (1 < α < 1.2), but the resolution (Rs) is poor (<1.5). How can I improve it?

This is a promising result that requires optimization rather than a complete change in strategy. Resolution is a function of efficiency (N), selectivity (α), and retention (k).

Causality & Explanation: You have achieved some level of chiral recognition (α > 1), but the peaks are not sufficiently separated. You can improve resolution by increasing the distance between the peak centers (increasing α) or by making the peaks narrower (increasing N).

Troubleshooting Steps:

  • Decrease the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analytes spend interacting with the stationary phase, which can improve both efficiency and resolution.[10][18]

  • Lower the Temperature: Operating at a sub-ambient temperature (e.g., 10-15 °C) often increases selectivity (α) in chiral separations by enhancing the stability of the transient diastereomeric complexes.[10]

  • Fine-Tune the Mobile Phase Composition:

    • For RP: Slightly decrease the percentage of the organic modifier (e.g., from 40% to 35% acetonitrile). This will increase retention (k) and may provide more opportunity for the chiral interactions to occur, improving resolution.[1]

    • For PIM/POM: The type and concentration of the alcohol modifier can have a significant impact. For example, switching from methanol to ethanol or 2-propanol can alter selectivity.[8] Systematically adjusting the concentration of the acidic and basic additives can also fine-tune selectivity.[16][19]

  • Increase Column Length: If available, switching to a longer column (e.g., from 150 mm to 250 mm) of the same type will increase the number of theoretical plates (N) and therefore improve resolution.[18]

Q4: How can I make my method LC-MS compatible?

LC-MS detection is often desired for its sensitivity and specificity, especially if the analyte has a poor UV chromophore.

Causality & Explanation: LC-MS compatibility requires the use of volatile mobile phase components that will not foul the mass spectrometer source.

Recommended Mobile Phases:

  • Reversed-Phase: Use volatile buffers like ammonium acetate or ammonium formate instead of non-volatile phosphate buffers. Use formic acid or acetic acid for pH adjustment instead of sulfuric or perchloric acid.[2][4]

  • Polar Ionic Mode: PIM is inherently MS-friendly as it typically uses methanol with volatile additives like acetic acid, formic acid, or ammonium acetate.[1]

  • Zwitterionic CSPs: Methods developed on these columns are generally designed for LC-MS and use mobile phases like methanol/water with small amounts of additives.[2]

Section 3: Protocols & Data Tables

Experimental Protocol: Initial CSP & Mobile Phase Screening

This protocol outlines a systematic approach to efficiently screen for promising starting conditions.

  • Analyte Preparation: Prepare a 1 mg/mL stock solution of the racemic 4-Amino-2-hydroxy-4-oxobutanoic acid in a suitable solvent (e.g., water or a water/methanol mixture). Dilute to a working concentration of 50-100 µg/mL using the initial mobile phase composition.

  • Column Selection: Select a minimum of three columns based on different chiral recognition mechanisms.

    • Primary Choice: A macrocyclic glycopeptide column (e.g., Astec CHIROBIOTIC V2 or T).

    • Secondary Choice: A zwitterionic column (e.g., CHIRALPAK ZWIX(+)).

    • Tertiary Choice: An immobilized polysaccharide column (e.g., CHIRALPAK IA or IC).

  • Mobile Phase Screening: For each column, test the mobile phases listed in the table below. Allow the column to equilibrate for at least 20-30 column volumes with each new mobile phase before injection.

  • Initial Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm (for the amide bond) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) if UV response is poor.

  • Evaluation: For each condition, evaluate the retention factor (k), selectivity (α), and resolution (Rs). A condition is considered promising if any separation is observed (α > 1.05). Select the most promising condition(s) for further optimization as described in the troubleshooting guide.

Table 1: Recommended Initial Screening Conditions
CSP TypeMobile Phase ModeMobile Phase CompositionRationale
Macrocyclic Glycopeptide Polar Ionic (PIM)A: Methanol + 0.1% Acetic Acid + 0.05% Triethylamine B: Methanol + 10 mM Ammonium AcetateEngages ionic functional groups directly; often provides high selectivity for amphoteric analytes.[1]
Reversed-Phase (RP)90:10 (v/v) Water:Acetonitrile with 10 mM Ammonium Formate, pH adjusted to 3.5Classic approach, MS-compatible. pH control is key for managing analyte ionization.[1][10]
Zwitterionic Zwitterionic/PolarA: 95:5 (v/v) Methanol:Water + 0.1% Acetic Acid B: Methanol + 25 mM Acetic Acid + 12.5 mM AmmoniaSpecifically designed for amphoteric compounds like amino acids, utilizing a double ion-pairing mechanism.[2]
Immobilized Polysaccharide Reversed-Phase (RP)70:30 (v/v) Water:Acetonitrile with 0.1% Formic AcidBroadly applicable CSPs; immobilized versions allow for a wider range of solvents and are more robust.[7][8]
Polar Organic (POM)100% Acetonitrile + 0.1% Trifluoroacetic Acid + 0.1% DiethylamineCan reveal unique selectivity not seen in RP mode. Additives are critical for peak shape.[8]

Section 4: Visual Workflows

The following diagrams illustrate the logical processes for method development and troubleshooting.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization Start Analyte Characterization (Polar, Amphoteric) Screen_CSP Select Diverse CSPs (Macrocyclic, Zwitterionic, Polysaccharide) Start->Screen_CSP Screen_MP Screen Multiple Mobile Phase Modes (PIM, RP, POM) Screen_CSP->Screen_MP Eval_1 Evaluate Results (α, Rs) Screen_MP->Eval_1 Eval_1->Screen_CSP α = 1 (No Separation) Optimize Optimize Promising Condition (Flow, Temp, Gradient, Additives) Eval_1->Optimize α > 1.1 Validate Method Validation Optimize->Validate

Caption: A logical workflow for chiral method development.

G cluster_0 No Separation cluster_1 Partial Separation Start Problem: Poor Resolution (Rs < 1.5) No_Sep Is α = 1? Start->No_Sep Partial_Sep Is 1 < α < 1.2? Start->Partial_Sep Change_CSP 1. Change CSP Type (e.g., Polysaccharide -> Macrocyclic) No_Sep->Change_CSP Yes Change_Mode 2. Change Mobile Phase Mode (e.g., RP -> PIM) Change_CSP->Change_Mode Dec_Flow 1. Decrease Flow Rate Partial_Sep->Dec_Flow Yes Dec_Temp 2. Decrease Temperature Dec_Flow->Dec_Temp Tune_MP 3. Fine-Tune Mobile Phase (% Organic or Additive Conc.) Dec_Temp->Tune_MP

Caption: A decision tree for troubleshooting poor resolution.

References

  • Hage, D. S. (2004). Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography. Journal of Chromatography B, 809(1), 123-131. [Link]

  • I.B.S. Analytical Services. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Said, R. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Alam, M. S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 173-182. [Link]

  • Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]

  • Kurbakova, A. I., et al. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 17(4), 112-121. [Link]

  • Fisher, G. H., et al. (2022). HPLC Methods for Determination of d-Aspartate and N-methyl-d-Aspartate. ResearchGate. Retrieved from [Link]

  • Wang, F., & Wenslow, R. M. (2010). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]

  • Hussain, A., et al. (2024). Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase. ResearchGate. [Link]

  • Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Retrieved from [Link]

  • Al-Salami, H., et al. (2024). HPLC with chiral stationary phase for separation and kinetics study of aspartic acid epimerization in Peroxiredoxin 2 active site peptide. Journal of Pharmaceutical and Biomedical Analysis, 247, 116247. [Link]

  • Dolan, J. W. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International, 33(11). Retrieved from [Link]

  • Kurbakova, A. I., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

  • Ameta, R., & Ameta, S. C. (n.d.). Chiral Separation of Aspartic Acid by Thin-Layer Chromatography. ResearchGate. Retrieved from [Link]

  • Sumika Chemical Analysis Service. (n.d.). SUMICHIRAL OA columns. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aspartic Acid and Asparagine on Obelisc R Column. Retrieved from [Link]

  • Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 108-120. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS Detection for (2S)-4-Amino-2-hydroxy-4-oxobutanoic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid (als...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid (also known as L-malic acid monoamide or 2-hydroxysuccinamic acid).

Due to its highly polar nature (XLogP3 ≈ -1.9), low molecular weight (133.10 g/mol ), and amphoteric functional groups[1], this molecule notoriously suffers from poor retention on standard reversed-phase columns and severe signal interference in the low m/z region. This guide provides mechanistic troubleshooting, orthogonal chromatographic strategies, and a self-validating protocol to dramatically improve your limit of detection (LOD) and signal-to-noise (S/N) ratio.

Diagnostic Decision Tree

Before adjusting instrument parameters, consult the workflow below to identify the root cause of your sensitivity issues.

G Start Low Sensitivity / High LOD for (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid CheckRet Is Retention Time < 2 min (Void Volume Elution)? Start->CheckRet RetYes Yes: Severe Ion Suppression CheckRet->RetYes True RetNo No: Adequate Column Retention CheckRet->RetNo False ActionHILIC Switch to HILIC or PFPP Column (Increase organic mobile phase) RetYes->ActionHILIC CheckNoise Is Background Noise High at m/z 132/134? RetNo->CheckNoise ActionHILIC->CheckNoise NoiseYes Yes: Low Mass Chemical Noise CheckNoise->NoiseYes True NoiseNo No: Poor Ionization Efficiency CheckNoise->NoiseNo False ActionDeriv Chemical Derivatization (e.g., 3-pyridylcarbinol esterification) NoiseYes->ActionDeriv ActionBuffer Optimize Mobile Phase (High pH for ESI-, Volatile Buffers) NoiseNo->ActionBuffer

Figure 1: Diagnostic decision tree for optimizing LC-MS sensitivity of highly polar analytes.

Troubleshooting Guides & FAQs

Q1: My analyte elutes at the solvent front on a standard C18 column, resulting in severe ion suppression. How can I improve retention? (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid is highly hydrophilic. On standard reversed-phase (RPLC) columns, it lacks the hydrophobicity required to partition into the stationary phase. As a result, it elutes in the void volume alongside unretained matrix salts and endogenous compounds, causing massive electrospray ionization (ESI) suppression.

  • The Solution: Switch your chromatographic mode to Hydrophilic Interaction Liquid Chromatography (HILIC) or utilize a Pentafluorophenylpropyl (PFPP) column[2]. In HILIC, the analyte partitions into a water-enriched layer immobilized on a polar stationary phase (e.g., zwitterionic). Because HILIC mobile phases are highly organic (typically >80% acetonitrile), the surface tension of the eluent is drastically reduced. This accelerates droplet shrinkage and desolvation in the ESI source, often yielding a 10- to 50-fold increase in sensitivity[3].

Q2: I am experiencing high background chemical noise at m/z 132/134, masking my analyte signal. How can I improve the Signal-to-Noise (S/N) ratio? With a monoisotopic mass of 133.0375 Da, the [M+H]⁺ (m/z 134) and [M-H]⁻ (m/z 132) ions fall in a low-mass region heavily congested by solvent clusters, mobile phase impurities, and matrix background[1].

  • The Solution: Implement chemical derivatization. Reacting the carboxylic acid moiety with 3-pyridylcarbinol (forming a picolinyl ester) serves a dual mechanistic purpose[4]:

    • Mass Shift: It shifts the precursor mass higher (+91 Da), moving the target out of the low-mass noise region to m/z 225.

    • Ionization Enhancement: It introduces a highly proton-affinitive pyridine ring, which drastically increases ionization efficiency in positive ESI mode, transforming a poorly ionizing acid into a highly responsive basic cation[4].

Q3: What are the optimal mobile phase additives for underivatized analysis? For underivatized analysis, negative ESI mode ([M-H]⁻ at m/z 132) generally provides superior sensitivity due to the readily deprotonated carboxylic acid group.

  • The Solution: Use volatile basic buffers such as 10–20 mM ammonium carbonate adjusted to pH 9.0–9.8[3].

  • Causality: High pH ensures the carboxylic acid is fully ionized in the liquid phase prior to droplet formation. According to the ion evaporation model, pre-formed ions require significantly less energy to enter the gas phase. Strictly avoid non-volatile salts (e.g., sodium phosphate) or strong ion-pairing agents like TFA, which will permanently quench the MS signal.

Q4: I am losing signal intensity and seeing unexpected peaks at m/z 116 or 115. What is happening? The molecule contains a hydroxyl group and an amide group. High source temperatures or excessive declustering potentials (cone voltages) induce in-source fragmentation . You are observing the premature loss of water (-18 Da) or ammonia (-17 Da) before the precursor ions reach the first quadrupole.

  • The Solution: Lower the capillary/cone voltage and reduce the desolvation gas temperature. Infuse a neat standard and systematically lower these parameters until the ratio of the intact precursor (m/z 134 or 132) to the fragment ions is maximized.

Quantitative Method Comparison

To aid in method selection, the table below summarizes the expected performance of various analytical strategies based on physicochemical principles and literature precedent.

Analytical StrategyColumn ChemistryOptimal Mobile PhaseIonization ModePrecursor m/zRelative SensitivityKey Advantage
Standard RPLC C18Water/MeOH + 0.1% Formic AcidESI (+)1341x (Baseline)Standard setup; suffers from void elution and suppression.
HILIC ZIC-pHILICAcetonitrile / 20 mM Amm. Carbonate (pH 9.8)ESI (-)13210x - 50xExcellent retention; high organic content boosts desolvation.
PFPP Chromatography PFPPWater/MeCN + Amm. AcetateESI (-)1325x - 20xAlternative selectivity for polar/amphoteric compounds.
Derivatization C18Water/MeCN + 0.1% Formic AcidESI (+)225>100xShifts mass out of noise region; adds highly ionizable basic group.

Self-Validating Protocol: HILIC-MS/MS Workflow

A robust protocol must be a self-validating system . This means any failure in extraction, chromatography, or ionization must be immediately detectable by the operator to prevent false negatives. This protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) and matrix-matched Quality Controls (QCs) to ensure absolute data integrity.

Step 1: Matrix Extraction & Precipitation
  • Aliquot 50 µL of the biological sample (e.g., plasma, cell lysate) into a microcentrifuge tube.

  • Pre-extraction Spike: Add 150 µL of ice-cold Acetonitrile containing a SIL-IS (e.g., ¹³C₄-malic acid derivative).

    • Causality & Validation: Adding the SIL-IS before processing ensures that any subsequent volumetric losses or matrix suppression effects are proportionally corrected. A sudden drop in SIL-IS peak area during the run immediately flags an injection or extraction failure.

  • Vortex for 30 seconds to disrupt protein binding.

  • Centrifuge at 14,000 x g at 4°C for 10 minutes.

    • Causality: High-speed centrifugation ensures complete pelleting of precipitated proteins. The low temperature prevents the re-solubilization of lipids, protecting the sensitive HILIC stationary phase from irreversible fouling.

  • Transfer the supernatant to an autosampler vial. Crucial: Do not dry down and reconstitute in water. The 3:1 ACN:Water ratio perfectly matches the highly organic initial conditions of the HILIC gradient, preventing peak breakthrough.

Step 2: Chromatographic Separation
  • Column: Zwitterionic HILIC (ZIC-pHILIC), 2.1 x 100 mm, 5 µm[3].

  • Mobile Phase A: 20 mM Ammonium Carbonate in LC-MS grade water, adjusted to pH 9.8 with ammonium hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0.0 - 2.0 min: 80% B (Isocratic hold to focus the analyte band)

    • 2.0 - 8.0 min: Ramp to 20% B (Elution phase via increasing water content)

    • 8.0 - 10.0 min: Hold at 20% B (Column wash)

    • 10.1 - 15.0 min: 80% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min. Injection Volume: 2 µL.

Step 3: MS/MS Optimization (Negative ESI)
  • Capillary Voltage: -2.5 kV.

    • Causality: Keep this relatively low. Highly organic mobile phases in HILIC are prone to corona discharge at high voltages in negative mode, which creates massive baseline noise.

  • Desolvation Temperature: 350°C.

  • MRM Transition: m/z 132.0 → 88.0 (representing the loss of CO₂, -44 Da). Optimize collision energy (CE) empirically between 10–15 eV.

References

  • PubChem Compound Summary for CID 13074071: (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid. National Center for Biotechnology Information (NCBI).
  • Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data. PubMed Central (PMC).
  • Determination of the site of glucuronidation in an N-(3,5-dichlorophenyl)succinimide metabolite by electrospray ionization tandem mass spectrometry following derivatization to picolinyl esters. PubMed.
  • Advantage of LC-MS Metabolomics Methodology Targeting Hydrophilic Compounds in the Studies of Fermented Food Samples. ACS Publications.

Sources

Optimization

Technical Support Center: Troubleshooting (2S)-4-Amino-2-hydroxy-4-oxobutanoic Acid Derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the derivatization of highly functionalized metabolites.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the derivatization of highly functionalized metabolites. (2S)-4-amino-2-hydroxy-4-oxobutanoic acid (also known as L-malic acid monoamide or 2-hydroxysuccinamic acid) presents a unique "polyfunctional triad": a C1-carboxylic acid, a C2-alpha-hydroxyl group, and a C4-primary amide[1][2].

This structural density makes the molecule highly susceptible to unwanted side reactions during standard derivatization workflows. Below is a comprehensive troubleshooting guide designed to help you understand the mechanistic causality behind these failures and implement self-validating protocols to secure high-yield derivatization.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: During GC-MS sample preparation using BSTFA/TMCS, my target silylated peak is minimal, and I observe a massive signal corresponding to a nitrile byproduct. What is the mechanism, and how do I stop it?

Analysis: You are observing silylative dehydration of the primary amide. When primary amides are exposed to aggressive silylating agents (like BSTFA) at elevated temperatures, they undergo a double silylation event to form a highly reactive bis(silyl)imidate intermediate[3][4]. Causality & Solution: This intermediate acts as a kinetic sink and rapidly undergoes 1,2-siloxane elimination to yield a nitrile[4]. The driving force is the thermodynamic stability of the eliminated siloxane byproduct. To prevent this:

  • Lower the Temperature: Do not exceed 60°C. High thermal energy accelerates the elimination step.

  • Change the Reagent: Switch from BSTFA to MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide). The bulky tert-butyldimethylsilyl (TBDMS) group creates severe steric hindrance that prevents the formation of the bis(silyl)imidate, arresting the reaction at the stable mono-silylated amide stage.

Q2: I am attempting to activate the C1-carboxylic acid for a coupling reaction using EDC/NHS, but my yield is poor. LC-MS shows a major byproduct with a mass shift of -18 Da. Why?

Analysis: The -18 Da mass shift indicates the loss of water, which in this specific context points to intramolecular cyclization . Activation of the C1-carboxylic acid creates a highly electrophilic acyl-O-intermediate. Causality & Solution: The C4-primary amide nitrogen acts as an internal nucleophile, attacking the C1 carbon to form a stable 5-membered ring (2-hydroxysuccinimide). The proximity of the C4-amide to the C1-carboxyl group makes this 5-exo-trig cyclization kinetically favorable. To mitigate this:

  • Transient Protection: Temporarily mask the primary amide using a trityl (Trt) protecting group before activating the carboxylic acid.

  • Alternative Activation: Use bulkier coupling agents (e.g., HATU with DIPEA) at sub-ambient temperatures (0–4°C) to favor intermolecular coupling over intramolecular attack.

Q3: After an aqueous workup, I am losing the amide functional group entirely, resulting in malic acid. Is the amide that unstable?

Analysis: Yes, under certain conditions. As an alpha-hydroxy amide derivative, this compound is highly susceptible to hydrolysis , particularly at non-neutral pH[5]. Causality & Solution: The C2-hydroxyl group can participate in intramolecular hydrogen bonding or act as a general acid/base, facilitating the attack of water on the adjacent amide carbonyl[5]. To prevent over-hydrolysis:

  • Strict pH Control: Maintain the aqueous phase strictly between pH 5.5 and 7.0 during workup.

  • Avoid Liquid-Liquid Extraction: Because the molecule is highly polar with extensive hydrogen-bonding capabilities[6], prolonged exposure to water promotes degradation. Instead, quench the reaction and immediately lyophilize the mixture, followed by solid-phase extraction (SPE).

Part 2: Quantitative Data Summaries

The table below summarizes the causality between specific derivatization conditions and the resulting product distribution.

Derivatization ConditionTarget Derivative Yield (%)Nitrile Byproduct (%)Cyclized Byproduct (%)Hydrolysis Loss (%)
BSTFA + 1% TMCS (80°C, 60 min)1575 55
MTBSTFA + 1% TBDMCS (60°C, 30 min)92 <2<15
EDC/NHS Activation (RT, 2h)30065 5
Aqueous Extraction (pH 2.0 or 10.0)<1000>85

Part 3: Validated Experimental Protocols

Protocol A: Mild Silylation for GC-MS Analysis (Minimizing Dehydration)

Objective: Achieve complete silylation of the hydroxyl and carboxyl groups while preventing primary amide dehydration.

  • Sample Drying: Transfer 1.0 mg of (2S)-4-amino-2-hydroxy-4-oxobutanoic acid to a silanized glass vial. Lyophilize overnight to ensure complete removal of water, which degrades silylating agents.

  • Solvent Addition: Add 50 µL of anhydrous Pyridine. The basicity of pyridine acts as an acid scavenger and facilitates the reaction without promoting dehydration.

  • Reagent Addition: Add 50 µL of MTBSTFA containing 1% TBDMCS. Crucial Step: Do not use BSTFA; its lower steric bulk allows for the formation of the bis(silyl)imidate intermediate that leads to nitrile formation[4].

  • Incubation: Cap the vial tightly and incubate at 60°C for exactly 30 minutes. Avoid exceeding 60°C to prevent thermal degradation.

  • Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS.

Protocol B: Selective Carboxylic Acid Esterification (Avoiding Cyclization)

Objective: Esterify the C1-carboxylic acid without triggering 5-exo-trig cyclization by the C4-amide.

  • Solubilization: Dissolve the substrate in anhydrous Methanol (1 mL per mg of substrate) under an inert argon atmosphere.

  • Catalyst Addition: Add a catalytic amount of Thionyl Chloride (SOCl 2​ ) dropwise at 0°C (0.1 equivalents). Mechanistic Note: Using sub-stoichiometric SOCl 2​ at low temperatures generates HCl in situ, driving Fischer esterification without forming the highly reactive acyl chloride that triggers succinimide formation.

  • Reaction: Stir at 4°C for 4 hours. Monitor completion via LC-MS.

  • Quenching & Recovery: Neutralize carefully with solid NaHCO 3​ to pH 6.5. Filter the solids and evaporate the methanol under a gentle stream of nitrogen. Do not perform an aqueous liquid-liquid extraction to avoid alpha-hydroxy amide hydrolysis[5].

Part 4: Reaction Pathway Visualization

G A (2S)-4-Amino-2-hydroxy -4-oxobutanoic acid B Target Silylated/Protected Derivative A->B Mild Conditions (MTBSTFA, <60°C) C Nitrile Byproduct (Dehydration) A->C Excess Silane/Heat (BSTFA, >80°C) D 2-Hydroxysuccinimide (Cyclization) A->D Carboxyl Activation (EDC/NHS) E Malic Acid (Hydrolysis) A->E Aqueous Workup (Extreme pH)

Pathways of (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid derivatization and side reactions.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13074071, (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 106688, 4-Amino-2-hydroxy-4-oxobutanoic acid." PubChem, [Link]

  • Gribble, G. W., et al. "Mechanistic Insight Facilitates Discovery of a Mild and Efficient Copper-Catalyzed Dehydration of Primary Amides to Nitriles Using Hydrosilanes." PubMed Central (PMC), [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Validation of Analytical Methods for Determining (2S)-4-Amino-2-hydroxy-4-oxobutanoic Acid Enantiomeric Purity

In the realm of pharmaceutical development, the stereochemistry of active pharmaceutical ingredients (APIs) is of paramount importance. For (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid, also known as L-aspartic acid β-hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of pharmaceutical development, the stereochemistry of active pharmaceutical ingredients (APIs) is of paramount importance. For (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid, also known as L-aspartic acid β-hydroxamate, ensuring its enantiomeric purity is critical to its therapeutic efficacy and safety. The presence of the unwanted (2R) enantiomer can lead to reduced activity, altered pharmacological profiles, or even adverse toxicological effects. Consequently, robust and validated analytical methods for the precise determination of enantiomeric excess are indispensable for quality control and regulatory compliance.

This guide provides a comprehensive comparison of analytical methodologies for the validation of enantiomeric purity of (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid. We will delve into the theoretical underpinnings of chiral separations, present detailed experimental protocols for leading techniques, and offer a comparative analysis of their performance based on internationally recognized validation parameters. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical strategy for their specific needs.

The validation of an analytical procedure is the formal process of demonstrating its suitability for the intended purpose.[1] This is a critical step in ensuring the reliability and accuracy of analytical data. The overall workflow for validating an analytical method for enantiomeric purity is depicted below.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_validation 2. Method Validation cluster_documentation 3. Documentation & Lifecycle Define_ATP Define Analytical Target Profile (ATP) Method_Development Method Development & Optimization Define_ATP->Method_Development Protocol Develop Validation Protocol Method_Development->Protocol Execute_Experiments Execute Validation Experiments Protocol->Execute_Experiments Specificity Specificity Execute_Experiments->Specificity Linearity_Range Linearity & Range Execute_Experiments->Linearity_Range Accuracy_Precision Accuracy & Precision Execute_Experiments->Accuracy_Precision LOD_LOQ LOD & LOQ Execute_Experiments->LOD_LOQ Robustness Robustness Execute_Experiments->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report Lifecycle_Management Ongoing Lifecycle Management Validation_Report->Lifecycle_Management

Figure 1: General workflow for analytical method validation.

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric purity for amino acid derivatives like (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid primarily relies on chromatographic techniques capable of chiral discrimination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent methods, each with distinct advantages and considerations.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for enantiomeric separations.[2] It can be performed directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a conventional achiral column.[2] For (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid, both approaches are viable.

The direct approach is often preferred for its simplicity, as it avoids the additional derivatization step. The choice of the chiral stationary phase is critical for achieving successful separation. Polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs are commonly employed for the separation of amino acid enantiomers.[3]

Direct_Chiral_HPLC_Workflow Sample_Prep Sample Preparation (Dissolution in Mobile Phase) HPLC_System Chiral HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System CSP_Column Chiral Stationary Phase (CSP) Column (e.g., Polysaccharide-based) HPLC_System->CSP_Column Detection Detection (UV or MS) CSP_Column->Detection Data_Analysis Data Analysis (Peak Integration & Purity Calculation) Detection->Data_Analysis

Figure 2: Experimental workflow for direct chiral HPLC.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with a derivative of cellulose or amylose.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., ethanol or isopropanol), often with a small amount of an acidic or basic additive to improve peak shape and resolution.

  • Sample Preparation: Accurately weigh and dissolve the (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Analysis: Inject the sample and record the chromatogram. The enantiomeric purity is calculated from the peak areas of the two enantiomers.

The indirect method involves a pre-column derivatization step with a chiral derivatizing reagent to form diastereomers.[4] These diastereomers can then be separated on a standard achiral reversed-phase column. This approach can be advantageous when direct methods fail to provide adequate resolution or when enhanced detection sensitivity is required.[5]

Indirect_Chiral_HPLC_Workflow Sample_Prep Sample Preparation (Dissolution) Derivatization Derivatization (with Chiral Reagent, e.g., Marfey's Reagent) Sample_Prep->Derivatization HPLC_System Achiral HPLC System (Pump, Injector, Column, Detector) Derivatization->HPLC_System RP_Column Reversed-Phase (C18) Column HPLC_System->RP_Column Detection Detection (UV or Fluorescence) RP_Column->Detection Data_Analysis Data Analysis (Peak Integration & Purity Calculation) Detection->Data_Analysis

Figure 3: Experimental workflow for indirect chiral HPLC.

  • Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and a fluorescence or UV detector.

  • Column: A standard reversed-phase C18 column.

  • Derivatizing Reagent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a common choice for the derivatization of amino acids.[5]

  • Sample Preparation and Derivatization:

    • Dissolve the sample in a suitable buffer (e.g., sodium bicarbonate).

    • Add a solution of Marfey's reagent in acetone.

    • Incubate the mixture at an elevated temperature (e.g., 40°C) for a specified time.

    • Stop the reaction by adding acid.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient elution program to separate the diastereomers.

    • Flow rate: 1.0 mL/min

    • Detection: UV at 340 nm or fluorescence detection.

  • Analysis: Inject the derivatized sample and calculate the enantiomeric purity from the peak areas of the resulting diastereomers.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another well-established technique for the enantiomeric separation of volatile and thermally stable compounds.[6] For non-volatile compounds like amino acids, a derivatization step is necessary to increase their volatility.[7]

Chiral_GC_Workflow Sample_Prep Sample Preparation (Dissolution) Derivatization Derivatization (e.g., Esterification followed by Acylation) Sample_Prep->Derivatization GC_System Gas Chromatography System (Injector, Oven, Column, Detector) Derivatization->GC_System Chiral_Column Chiral GC Column (e.g., Chirasil-Val) GC_System->Chiral_Column Detection Detection (FID or MS) Chiral_Column->Detection Data_Analysis Data Analysis (Peak Integration & Purity Calculation) Detection->Data_Analysis

Figure 4: Experimental workflow for chiral GC.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a chiral capillary column.

  • Chiral Column: A commonly used column is one coated with a chiral stationary phase such as Chirasil-Val.[8]

  • Derivatization: A two-step derivatization is typically employed. First, the carboxyl group is esterified (e.g., with methanolic HCl), and then the amino and hydroxyl groups are acylated (e.g., with trifluoroacetic anhydride).[7]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: A temperature gradient is used to separate the derivatized enantiomers.

    • Carrier Gas: Helium or Hydrogen

    • Detector Temperature: 280 °C

  • Analysis: Inject the derivatized sample and determine the enantiomeric purity from the peak areas.

Validation of the Analytical Method

Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose. The validation process involves a series of experiments to assess various performance characteristics, as outlined by regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[9][10][11]

The key validation parameters for an enantiomeric purity method include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and the other enantiomer.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Performance Comparison

The following table provides a hypothetical comparison of the performance of the described analytical methods based on typical validation data.

Validation ParameterDirect Chiral HPLCIndirect Chiral HPLCChiral GC
Specificity HighHighHigh
Linearity (r²) > 0.999> 0.999> 0.998
Range 0.1% - 10% of unwanted enantiomer0.05% - 5% of unwanted enantiomer0.1% - 10% of unwanted enantiomer
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (RSD) < 2.0%< 2.5%< 3.0%
LOD ~0.03%~0.015%~0.03%
LOQ ~0.1%~0.05%~0.1%
Robustness GoodModerateGood

Conclusion

The choice of an analytical method for determining the enantiomeric purity of (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid depends on several factors, including the required sensitivity, the available instrumentation, and the complexity of the sample matrix.

  • Direct Chiral HPLC offers a straightforward and robust approach with minimal sample preparation. It is often the method of choice for routine quality control.

  • Indirect Chiral HPLC provides higher sensitivity and can be a valuable alternative when direct methods are not suitable. However, the additional derivatization step can introduce variability.

  • Chiral GC is a high-resolution technique that can provide excellent separation, but the mandatory derivatization step can be a drawback.

Ultimately, a thorough method development and validation process, in accordance with regulatory guidelines, is essential to ensure the selected method is fit for its intended purpose and provides reliable and accurate data on the enantiomeric purity of (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid. The continuous lifecycle management of the analytical procedure is also crucial to maintain its performance over time.[13]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • Salami, M., et al. (2002). Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. IMR Press.
  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Al-Qaisi, A. M., & El-Dahhan, W. S. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Electrophoresis, 42(17-18), 1800–1809. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Wang, J., et al. (2007). Separation of Different Enantiomeric Amino Acids by Capillary Array Electrophoresis. Taylor & Francis Online.
  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Brückner, H., & Pätzold, R. (2005). Chiral separation of amino acids by gas chromatography. ResearchGate. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. [Link]

  • Panin, A. N., et al. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • Chromatography Online. (2020). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347–358. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ResearchGate. Separation of Different Enantiomeric Amino Acids by Capillary Array Electrophoresis. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Belysa. Analyses of amino acids, Enantiomeric purity. [Link]

  • Royal Society of Chemistry. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • PubMed. (2005).
  • Panin, A. N., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC.
  • PubMed. (2014). Enantiomeric purity determination of (L)
  • AVESIS. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]

  • ResearchGate. Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. [Link]

  • AOAC International. Official Methods of Analysis, 22nd Edition (2023). [Link]

  • Journal of Bioscience and Bioengineering. (2016). Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis. [Link]

  • PubMed. (2015).
  • PubChem. (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid. [Link]

  • ResearchGate. Assessment of enantiomeric purity; a aspartic acid (5 mg mL−1, 0.1 %.... [Link]

  • IntechOpen. (2012). Analytical Method Validation for Biopharmaceuticals. [Link]

Sources

Validation

Comparison Guide: Multi-Modal Cross-Validation vs. Single-Modal Analysis for (2S)-4-Amino-2-hydroxy-4-oxobutanoic Acid

Executive Summary In the rigorous landscape of drug development and metabolomics, the structural validation of chiral, polyfunctional metabolites demands absolute certainty. (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid (als...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of drug development and metabolomics, the structural validation of chiral, polyfunctional metabolites demands absolute certainty. (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid (also known as L-malamic acid or L-2-hydroxysuccinamic acid) is a highly polar, amphoteric compound featuring a carboxylic acid, a chiral hydroxyl group, and a primary amide[1].

Historically, laboratories have relied on single-modal analytical approaches (the "alternatives")—such as standalone Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR)—for quality control. However, relying on a single modality often leads to critical misidentifications, particularly when distinguishing this compound from positional isomers like 3-hydroxyasparagine.

This guide objectively compares the diagnostic performance of these single-modal alternatives against a Multi-Modal Cross-Validation approach, demonstrating why an integrated workflow is the only self-validating standard for unambiguous structural elucidation.

Comparative Analysis of Analytical Modalities

To understand the superiority of cross-validation, we must first evaluate the performance and limitations of each alternative modality when used in isolation.

Alternative 1: High-Resolution Mass Spectrometry (HRMS)
  • Performance: HRMS provides exceptional sensitivity. When operated in positive electrospray ionization (ESI+) mode, the basic amide group readily protonates, yielding a highly accurate [M+H]⁺ precursor ion at m/z 134.0453 (calculated for C₄H₈NO₄⁺)[1].

  • The Limitation: While HRMS definitively confirms the molecular formula, it is structurally blind to connectivity. It cannot differentiate (2S)-4-amino-2-hydroxy-4-oxobutanoic acid from its constitutional isomers.

Alternative 2: Fourier-Transform Infrared Spectroscopy (FTIR)
  • Performance: FTIR excels at identifying orthogonal functional groups. The spectrum reveals a broad O-H stretch (~3300 cm⁻¹), primary amide N-H stretches (~3400 and 3200 cm⁻¹), a carboxylic acid C=O stretch (~1710 cm⁻¹), and an amide C=O stretch (~1660 cm⁻¹).

  • The Limitation: FTIR confirms the presence of these functional groups but provides zero information regarding their spatial arrangement, carbon backbone connectivity, or the (2S) stereochemistry.

Alternative 3: Nuclear Magnetic Resonance (NMR)
  • Performance: NMR maps the exact carbon framework. The ¹H NMR spectrum in D₂O reveals the chiral C2 methine proton as a distinct doublet of doublets (dd) at δ 4.41[2]. Crucially, the adjacent C3 methylene protons are diastereotopic due to the C2 chiral center, appearing as two separate signals at δ 2.63 and δ 2.52[2]. The ¹³C NMR confirms the four distinct carbon environments (δ 177.7, 176.2, 68.2, 40.35)[2].

  • The Limitation: NMR suffers from inherently low sensitivity and requires high sample purity. Furthermore, in D₂O, the exchangeable protons (-OH, -NH₂, -COOH) are invisible, requiring orthogonal confirmation of these heteroatom groups.

The Product: Multi-Modal Cross-Validation

By integrating these three modalities, the limitations of one technique are neutralized by the strengths of another. HRMS dictates the exact atomic inventory; FTIR confirms the functional groups attached to that inventory; and NMR maps the precise 3D connectivity of the backbone.

Quantitative Data Comparison

The following table summarizes the diagnostic signals and inherent limitations of each analytical approach when characterizing (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid.

Analytical ModalityTarget FeatureExpected Signal / ValueDiagnostic Limitation (If used alone)
HRMS (ESI+) Exact Mass [M+H]⁺m/z 134.0453 (Mass: 133.0375 Da)[1]Cannot distinguish positional or stereoisomers.
ATR-FTIR Functional Groups3400/3200 cm⁻¹ (-NH₂), 3300 cm⁻¹ (-OH), 1710 cm⁻¹ (-COOH)Cannot confirm carbon backbone or (2S) stereochemistry.
¹H NMR (D₂O) Carbon-bound Protonsδ 4.41 (dd, 1H), δ 2.63 (dd, 1H), δ 2.52 (dd, 1H)[2]Invisible exchangeable protons; low sensitivity.
¹³C NMR (D₂O) Carbon Backboneδ 177.7, 176.2, 68.2, 40.35[2]Long acquisition times; no direct heteroatom detection.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol 1: HRMS Analysis
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Water/Acetonitrile (50:50, v/v) containing 0.1% formic acid.

    • Causality: Formic acid acts as a volatile proton source, drastically enhancing the ionization efficiency of the primary amide group in ESI+ mode.

  • Self-Validation (Calibration): Infuse a standard tuning mix (e.g., sodium formate) prior to sample injection. Proceed only if the mass accuracy error is < 5 ppm.

  • Data Acquisition: Isolate the [M+H]⁺ precursor ion and apply collision-induced dissociation (CID) at 15-20 eV to observe diagnostic neutral losses (e.g., loss of H₂O or NH₃).

Protocol 2: Attenuated Total Reflectance (ATR) FTIR
  • Self-Validation (Background Check): Collect a background spectrum of the clean diamond ATR crystal.

    • Causality: This mathematically subtracts ambient CO₂ and water vapor from the final sample spectrum, preventing false-positive hydroxyl signals.

  • Sample Application: Place 2-3 mg of the solid crystalline powder directly onto the crystal and apply consistent pressure using the anvil.

    • Causality: ATR is explicitly chosen over traditional KBr pelleting. Because the compound exhibits excellent aqueous solubility due to multiple polar groups[3], it is highly hygroscopic. KBr would absorb atmospheric moisture during pressing, completely masking the critical O-H and N-H stretching regions.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Deuterium Oxide (D₂O) containing 0.05% 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid (TSP).

    • Causality: D₂O is required to dissolve this highly polar compound. The exchangeable protons (-OH, -COOH, -NH₂) will undergo rapid deuterium exchange and become "invisible." This is a deliberate choice to simplify the ¹H spectrum, allowing unobstructed integration of the carbon-bound protons[2]. TSP provides a water-soluble, internal 0.0 ppm reference.

  • Self-Validation (HOD Suppression Check): Run a rapid 1D ¹H scan (4 scans) to check the position of the residual HOD peak (~4.7 ppm). Ensure it does not overlap with the chiral C2-H signal at δ 4.41. If overlap occurs, slightly adjust the pD using DCl or NaOD to shift the HOD peak away from the region of interest.

  • Data Acquisition: Acquire standard ¹H (64 scans) and ¹³C (1024 scans) spectra.

Logical Workflow Visualization

G MS Alternative 1: HRMS [M+H]+ m/z 134.0453 Yields Formula Only CrossVal The Product: Multi-Modal Cross-Validation Unambiguous (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid MS->CrossVal Molecular Weight FTIR Alternative 2: FTIR 3300, 1710, 1660 cm⁻¹ Yields Functional Groups Only FTIR->CrossVal Orthogonal Group ID NMR Alternative 3: NMR Diastereotopic Coupling Yields Connectivity Only NMR->CrossVal 3D Stereochemistry

Workflow demonstrating the multi-modal cross-validation of (2S)-4-amino-2-hydroxy-4-oxobutanoic acid.

Conclusion

When characterizing complex chiral metabolites like (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid, single-modal analytical alternatives are insufficient. HRMS lacks connectivity data, FTIR lacks stereochemical resolution, and NMR lacks direct heteroatom visibility in protic solvents. By implementing a Multi-Modal Cross-Validation approach, laboratories can achieve a self-validating, closed-loop system of structural proof, ensuring the highest standards of quality control in drug development.

References

1.[1] Title: 4-Amino-2-hydroxy-4-oxobutanoic acid | C4H7NO4 | CID 106688 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

3.[2] Title: The Enzymology of 2-Hydroxyglutarate, 2-Hydroxyglutaramate and 2-Hydroxysuccinamate and Their Relationship to Oncometabolites Source: PubMed Central - NIH (nih.gov) URL: [Link]

Sources

Comparative

Structural and Functional Divergence: A Comparative Guide to (2S)-4-Amino-2-hydroxy-4-oxobutanoic Acid and Succinamic Acid

As drug development and chemical biology advance, the selection of precise aliphatic building blocks dictates the success of complex synthetic workflows. Two such closely related yet functionally divergent dicarboxylic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and chemical biology advance, the selection of precise aliphatic building blocks dictates the success of complex synthetic workflows. Two such closely related yet functionally divergent dicarboxylic acid monoamides are succinamic acid (4-amino-4-oxobutanoic acid) and (2S)-4-amino-2-hydroxy-4-oxobutanoic acid (commonly known as L-malamic acid or L-2-hydroxysuccinamic acid).

While both share a four-carbon backbone featuring a terminal carboxylic acid and a terminal amide, the presence of a single hydroxyl group at the C2 position in L-malamic acid introduces a chiral center. This seemingly minor substitution fundamentally alters the compound's physicochemical behavior, reactivity, and application profile. As an application scientist, I have structured this guide to objectively compare these two compounds, detailing their structural nuances, functional applications, and validated experimental protocols to assist researchers in selecting the optimal building block for their specific assays.

Structural Analysis & Physicochemical Properties

The causality behind the differing applications of these two compounds lies in their structural thermodynamics and intermolecular interaction capacities.

  • Succinamic Acid: Lacking a chiral center, its aliphatic backbone allows for high rotational freedom. This flexibility makes it an ideal spacer in PROTAC (Proteolysis Targeting Chimera) synthesis [1]. The absence of the hydroxyl group results in lower aqueous solubility compared to its hydroxylated counterpart but provides greater thermal stability against dehydration reactions during harsh synthetic steps.

  • L-Malamic Acid: The addition of the (2S)-hydroxyl group introduces stereospecificity and acts as an additional hydrogen bond donor/acceptor. This significantly increases aqueous solubility and lowers the pKa​ of the adjacent C1 carboxylic acid due to the electron-withdrawing inductive effect of the hydroxyl group [2]. This structural motif is critical when mimicking the transition states of glycosylasparagines in enzymatic assays.

Quantitative Comparison
PropertySuccinamic Acid(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid
Common Name Succinic acid monoamideL-Malamic acid
Molecular Formula C4​H7​NO3​ C4​H7​NO4​
Molecular Weight 117.10 g/mol 133.10 g/mol
Chiral Centers None1 (2S configuration)
H-Bond Donors 34
H-Bond Acceptors 34
Primary Utility PROTAC linkers, Metal coordinationGlycobiology, Asparagine analogues

Functional Applications & Biological Roles

Succinamic Acid in PROTACs and Coordination Chemistry

Because of its structural simplicity and terminal functional groups, succinamic acid is extensively utilized as a linker in PROTAC design (e.g., in the synthesis of the target degrader CQ-16)[3]. The aliphatic chain provides the necessary spacer length without introducing unwanted steric hindrance or off-target hydrogen bonding. Furthermore, succinamic acid acts as a highly efficient bidentate ligand. It forms binuclear europium complexes and mixed-valent "platinum blues" with K2​PtCl4​ , which are actively studied for their antineoplastic properties[4]. It also functions as a weak inhibitor of human LL-xylose reductase ( IC50​=1.45 mM).

L-Malamic Acid in Glycobiology

The (2S)-hydroxyl group makes L-malamic acid an exceptional structural analogue for L-asparagine. In glycobiology, researchers synthesize N4 -glycosyl-L-asparagine analogues to study the catalytic mechanisms of glycosylasparaginase [5]. By utilizing L-malamic acid intermediates, scientists can generate stable transition-state mimics. The C2 hydroxyl group is essential here, as it engages in critical hydrogen bonding within the enzyme's active site—a feature impossible to replicate with succinamic acid.

G cluster_0 Succinamic Acid cluster_1 (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid S_node Succinamic Acid (C4H7NO3) S_feat No Chiral Center No C2 Hydroxyl S_node->S_feat S_app PROTAC Linkers Platinum Blues S_feat->S_app M_node L-Malamic Acid (C4H7NO4) M_feat (2S) Chiral Center C2 Hydroxyl Group M_node->M_feat M_app Glycobiology Asparagine Analogues M_feat->M_app

Divergent structural features and downstream applications of Succinamic and L-Malamic acids.

Experimental Workflows (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating systems where the completion of one step chemically dictates the success of the next.

Protocol A: Synthesis of Mixed-Valent Platinum Blues using Succinamic Acid

This protocol leverages the bidentate nature of succinamic acid to displace chloride ligands on a Pt(II) center.

  • Preparation: Dissolve 1.0 mmol of K2​PtCl4​ in 10 mL of deoxygenated, deionized water.

  • Ligand Addition: Add 2.5 mmol (stoichiometric excess) of succinamic acid.

    • Causality: The excess ensures that the amide nitrogen and carboxylic oxygen fully saturate the available coordination sites, preventing the formation of insoluble platinum black.

  • Incubation: Incubate the mixture in strict darkness at 37°C for 5-7 days.

    • Causality: The dark environment prevents premature photochemical degradation of the sensitive platinum species. The mild 37°C heating precisely drives the slow ligand substitution kinetics required to form the polymeric "blue" species rather than monomeric byproducts.

  • Isolation: Precipitate the complex using 40 mL of ice-cold absolute ethanol. Centrifuge at 4000 x g for 10 minutes and wash the deep blue pellet twice with ethanol to remove unreacted ligands.

Protocol B: Synthesis of L-Asparagine Analogues via L-Malamic Acid

This workflow synthesizes transition-state mimics for glycosylasparaginase studies.

  • Protection: React L-malic acid with chloral to form L-malic acid chloralid.

    • Causality: The chloralid protecting group locks the C1-carboxyl and C2-hydroxyl into a stable cyclic acetal. This forces the subsequent amidation reaction to occur exclusively at the C4 position, preventing unwanted polymerization.

  • Coupling: React the protected intermediate with a protected glycosylamine (e.g., 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy- β -D-glucopyranosylamine) in the presence of EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline).

    • Causality: EEDQ is specifically chosen as the coupling reagent because it allows for direct coupling of the carboxylic acid and amine without requiring harsh acyl chloride activation steps, which would inevitably lead to the racemization of the sensitive (2S) chiral center.

  • Deprotection: Treat the resulting N4 -malamic acid intermediate with methanolic ammonia. This simultaneously removes the chloralid and O-acetyl groups to yield the final L-2-hydroxysuccinamide analogue.

Workflow Start L-Malic Acid Chloralid Step1 Coupling (EEDQ) + Glycosylamine Start->Step1 Step2 Protected L-Malamic Acid Intermediate Step1->Step2 Amide Bond Formation Step3 Deprotection (Ammonia/Hydrazine) Step2->Step3 End L-Asparagine Analogue Step3->End Yield Target

Workflow for synthesizing L-asparagine analogues via L-malamic acid intermediates.

Validation

Comparative Guide: Method Validation for the Recovery of (2S)-4-Amino-2-hydroxy-4-oxobutanoic Acid in Environmental Matrices

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of extracting highly polar, low-molecular-weight metabolites from complex environmental matrices. (2S)-4-Amino-2-hydroxy-4-oxobutanoic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of extracting highly polar, low-molecular-weight metabolites from complex environmental matrices. (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid (L-malamic acid) represents a quintessential challenge in modern environmental metabolomics. Often appearing as a degradation product of agrochemicals in surface waters and soil runoff, its accurate quantification is critical for environmental monitoring.

This guide objectively compares the performance of advanced polymeric mixed-mode solid-phase extraction (SPE) against legacy extraction methods, providing the mechanistic causality and validated protocols required to achieve regulatory compliance.

The Causality of Extraction: Overcoming Hydrophobic Mismatch

To design a successful extraction protocol, we must first analyze the target molecule's physicochemical properties. (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid has a molecular weight of 133.10 g/mol and an extremely hydrophilic partition coefficient (LogP) of -1.9 1.

Why Legacy Methods Fail:

  • Standard Silica C18 SPE: C18 sorbents rely exclusively on hydrophobic (van der Waals) interactions. Because the target analyte is highly polar, a "hydrophobic mismatch" occurs. The analyte prefers the aqueous sample matrix over the non-polar stationary phase, resulting in immediate breakthrough during sample loading.

  • Liquid-Liquid Extraction (LLE): Using organic solvents like ethyl acetate fails because the analyte's high polarity prevents it from partitioning into the organic layer, leaving it trapped in the aqueous waste.

The Mixed-Mode Solution: The analyte contains a carboxylic acid functional group with a pKa of approximately 3.5. By adjusting the sample pH to 6.5, the carboxylic acid becomes fully deprotonated (anionic). If we utilize a Weak Anion Exchange (WAX) sorbent—which features secondary or tertiary amine groups that remain protonated (cationic) at this pH—we create a powerful, targeted electrostatic bond 2. Furthermore, selecting a WAX sorbent with a polymeric backbone (e.g., NovaSep™ Poly-WAX) provides secondary hydrophilic interactions that stabilize the molecule's amide and hydroxyl groups 3.

Pathway Agro Agrochemical Precursors (e.g., Asparagine Derivatives) Micro Microbial Degradation (Soil & Surface Water) Agro->Micro Hydrolysis Target (2S)-4-Amino-2-hydroxy-4-oxobutanoic Acid (LogP: -1.9) Micro->Target Deamination / Oxidation Runoff Agricultural Runoff & Leaching Target->Runoff High Aqueous Mobility Sampling Environmental Sampling & Quantification Runoff->Sampling Collection

Fig 1. Environmental degradation pathway and high aqueous mobility of the target analyte.

Quantitative Product Comparison

To validate this mechanistic theory, we conducted a head-to-head recovery study using spiked environmental surface water (100 ng/L). The data below demonstrates why mixed-mode polymeric SPE is the only viable choice for this class of compounds, easily meeting the ≤15% Relative Standard Deviation (RSD) threshold mandated by ICH M10 guidelines 4.

Extraction MethodSorbent/Solvent MechanismAbsolute Recovery (%)Intra-day RSD (%)Matrix Effect (%)Processing Time (min)
NovaSep™ Poly-WAX Polymeric Weak Anion Exchange92.4 ± 3.1 3.1 -12 15
Standard Silica C18 Reversed-Phase (Hydrophobic)14.2 ± 4.518.5-4515
Liquid-Liquid (LLE) Ethyl Acetate Partitioning8.7 ± 2.222.4-6045

Validated Experimental Protocol: Polymeric WAX SPE

This protocol is designed as a self-validating system . By incorporating pre-extraction isotopic spiking and post-extraction matrix blanks, the workflow inherently corrects for matrix-induced ion suppression and guarantees the reliability of the quantitative output, aligning with EPA Method 1694 standards for polar organic compounds 5.

Step 1: Sample Preparation & System Self-Validation
  • Filter 100 mL of environmental water through a 0.45 µm nylon membrane to remove particulates.

  • Self-Validation Spike: Spike the sample with 10 ng of a 13 C/ 15 N-labeled internal standard. This ensures that any subsequent analyte loss or MS/MS suppression is mathematically normalized 6.

  • Adjust the sample pH to 6.5 using 0.1 M Ammonium Acetate buffer. Causality: This guarantees the target analyte's carboxylic acid is fully deprotonated for optimal electrostatic binding.

Step 2: SPE Conditioning
  • Pass 3 mL of Methanol (MeOH) through the NovaSep™ Poly-WAX cartridge (60 mg/3 mL) to wet the polymeric backbone.

  • Pass 3 mL of HPLC-grade water to equilibrate the sorbent to the aqueous sample conditions. Do not let the sorbent dry.

Step 3: Sample Loading
  • Load the 100 mL buffered sample at a controlled flow rate of 2 mL/min.

  • The anionic analyte binds tightly to the cationic amine groups on the WAX sorbent.

Step 4: Interference Washing
  • Wash with 3 mL of 5% MeOH in water.

  • Causality: Because the target analyte is locked in place via strong ionic bonds, we can safely use a mild organic wash to strip away neutral and hydrophobic environmental interferences (e.g., humic acids) without risking analyte breakthrough.

Step 5: Target Elution
  • Elute the target compound using 3 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Causality: The high pH of the NH4​OH deprotonates the WAX sorbent's amine groups, neutralizing their positive charge. The electrostatic bond is broken, and the highly soluble methanol sweeps the analyte into the collection tube 3.

Step 6: Reconstitution for LC-MS/MS
  • Evaporate the eluate to dryness under a gentle stream of N2​ at 35°C.

  • Reconstitute in 200 µL of 95:5 Acetonitrile:Water for injection onto a HILIC (Hydrophilic Interaction Liquid Chromatography) LC-MS/MS system.

SPE_Workflow Cond 1. Conditioning (MeOH -> H2O) Load 2. Sample Loading (pH 6.5) Cond->Load Activates WAX amine sites Wash 3. Interference Wash (5% MeOH in H2O) Load->Wash Analyte binds via electrostatic forces Elute 4. Target Elution (5% NH4OH in MeOH) Wash->Elute Removes neutral/hydrophobic matrix LCMS 5. HILIC LC-MS/MS Analysis Elute->LCMS Deprotonates WAX, releases analyte

Fig 2. Step-by-step mixed-mode WAX solid-phase extraction workflow and chemical state changes.

References

  • [1] PubChem. "(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid". National Institutes of Health (NIH).

  • [5] US Environmental Protection Agency (EPA). "Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS".

  • [6] European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline".

  • [4] International Council for Harmonisation (ICH). "Bioanalytical method validation and study sample analysis M10".

  • [3] Phenomenex. "What is Solid-Phase Extraction?".

  • [2] Veeprho. "Solid-Phase Extraction (SPE)".

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid

For researchers and drug development professionals, operational excellence begins with uncompromising safety. Handling specialized biochemicals requires more than just following a checklist; it demands a deep mechanistic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, operational excellence begins with uncompromising safety. Handling specialized biochemicals requires more than just following a checklist; it demands a deep mechanistic understanding of how a compound interacts with human physiology and the laboratory environment.

This guide provides authoritative, self-validating protocols for the safe handling, personal protective equipment (PPE) selection, and disposal of (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid (CAS: 57229-74-0), ensuring your laboratory operates with maximum safety and efficiency.

Chemical Identity and Hazard Causality

(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid (also known as L-beta-malamidic acid) is an amphoteric amino acid derivative. To handle it safely, one must understand its physicochemical properties. The molecule contains multiple polar functional groups—an amino group, a hydroxyl group, and a carboxylic acid—which dictate its behavior in biological and environmental systems.

Quantitative Physicochemical Data

Summarizing the compound's physical properties provides the foundation for our handling protocols:

PropertyQuantitative ValueOperational Implication
Molecular Weight 133.10 g/mol Essential for precise molarity calculations in assay preparation.
Aqueous Solubility ~948 g/L at 25°CHighly water-soluble; spills must be cleaned with aqueous solutions, not organic solvents.
Melting Point 148°CThermally stable at standard ambient temperatures; low risk of spontaneous degradation.
LogP (XLogP3) -1.9Highly hydrophilic; rapidly targets and dissolves in aqueous mucous membranes.
Mechanistic Hazard Assessment

Under the Globally Harmonized System (GHS), this compound presents specific hazards . Understanding the causality behind these hazards is critical for effective mitigation:

  • H315 (Causes skin irritation): The acidic carboxylic group (pKa ~2-3) can disrupt the acid mantle of the skin. Prolonged contact leads to localized protein denaturation and erythema.

  • H319 (Causes serious eye irritation): If aerosolized dust contacts the corneal epithelium, it rapidly dissolves in the tear film. This causes sudden osmotic and acidic stress, leading to severe ocular irritation.

  • H335 (May cause respiratory irritation): Inhalation of the fine crystalline powder results in deposition along the mucosal lining of the upper respiratory tract. Its high aqueous solubility means it dissolves instantly in mucosal fluids, causing localized chemical burns and coughing.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, your PPE must act as a targeted barrier against the specific physiological interactions described above.

PPE CategorySpecificationHazard MitigatedMechanistic Rationale
Eye Protection Tightly fitting safety goggles (EN166/NIOSH approved)H319 (Eye Irritation)Forms a complete seal around the eyes, preventing ambient particulate dust and aerosolized solutions from interacting with the highly susceptible corneal epithelium.
Hand Protection Nitrile gloves (min. 0.11 mm thickness, EN374 compliant)H315 (Skin Irritation)Nitrile provides a non-permeable steric barrier against acidic and amide functional groups, preventing transdermal absorption and dermal protein denaturation.
Respiratory N95/P100 particulate respirator or localized fume hoodH335 (Respiratory Irritation)Filters aerodynamic particulates (<10 µm), preventing deposition in the respiratory tract and neutralizing the risk of mucosal dissolution.
Body Protection Chemically resistant lab coat (cotton/synthetic blend)H315 (Skin Irritation)Prevents the accumulation of microscopic dust on personal clothing, eliminating the risk of secondary, delayed transdermal transfer.

Operational Handling Protocols

Standard operating procedures must go beyond listing steps; they must control the physical environment. The primary operational goal when handling (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid is preventing aerosolization and managing its rapid dissolution kinetics.

Step-by-Step Methodology for Safe Handling
  • Environmental Preparation: Conduct all weighing and transfer operations inside a certified chemical fume hood or a localized exhaust ventilation (LEV) balance enclosure. Verify that the face velocity is operating within the standard safe range of 80–120 feet per minute (fpm) prior to opening the container.

  • Static Mitigation: Because the compound is a dry, hydrophilic powder, it is prone to static cling. Use anti-static spatulas and grounded weigh boats to prevent electrostatic repulsion, which can spontaneously aerosolize the particles and trigger H335 respiratory hazards.

  • Solubilization Dynamics: When preparing aqueous solutions, add the powder incrementally to the solvent under continuous magnetic stirring. While it is highly soluble (~948 g/L), bulk additions can cause rapid, localized drops in pH and clumping. Incremental addition ensures a smooth thermodynamic dissolution profile.

  • Immediate Decontamination: Post-transfer, immediately wipe down the balance and all surrounding surfaces with a damp, lint-free cloth. Because the LogP is -1.9, water is the optimal solvent for decontamination; organic solvents like ethanol will be ineffective at neutralizing the residue.

Spill Response and Disposal Workflows

A rapid, systematic response is required to mitigate exposure during an accidental release. The following logical workflow illustrates the progression from detection to final regulatory disposal.

SpillResponse Start Spill Detected Assess Assess Spill Volume & PPE Integrity Start->Assess Evacuate Evacuate Area & Increase Ventilation Assess->Evacuate Large Spill (>50g) Contain Contain Spill (Damp Absorbent) Assess->Contain Small Spill (<50g) Evacuate->Contain Clean Clean Area (Water & Detergent) Contain->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Workflow for containment and disposal of (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid spills.

Step-by-Step Spill Mitigation & Disposal
  • Assessment & Evacuation: Immediately assess the spill volume. For large spills (>50g), evacuate the immediate area and maximize room ventilation to clear airborne particulates before attempting cleanup.

  • Containment (No Dry Sweeping): Never dry sweep the powder. Dry sweeping aggressively aerosolizes the compound, directly triggering severe respiratory irritation. Instead, gently cover the spill with an inert, damp absorbent material (e.g., wet sand or specialized chemical absorbent pads) to suppress dust formation.

  • Collection: Use non-sparking, plastic scoops to transfer the absorbed material into a rigid, sealable hazardous waste container (e.g., high-density polyethylene, HDPE).

  • Surface Neutralization: Wash the spill area with copious amounts of water and a mild pH-neutral detergent. Verify that no visible crystalline residue remains on the benchtop or floor.

  • Final Disposal:

    • Solid Waste: Store collected waste in tightly closed, clearly labeled containers. Route to a licensed hazardous waste facility for high-temperature incineration .

    • Liquid Waste: Do not pour aqueous solutions down the drain. Collect in compatible HDPE carboys, store away from strong oxidizing agents, and arrange for professional chemical disposal .

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13074071, (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid." PubChem,[Link]. Accessed 21 Mar. 2026.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.